Product packaging for 2-Phenylpyrimidine-5-sulfonamide(Cat. No.:CAS No. 1803611-26-8)

2-Phenylpyrimidine-5-sulfonamide

Cat. No.: B1528319
CAS No.: 1803611-26-8
M. Wt: 235.26 g/mol
InChI Key: KYSLWOJIAVGZAD-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine-5-sulfonamide is a chemical compound of significant interest in medicinal and organic chemistry research due to its core structural motifs: a sulfonamide group and a pyrimidine ring. The pyrimidine scaffold is a fundamental building block in nucleic acids and is prevalent in numerous synthetic compounds with diverse pharmacological activities, including use as antibacterial, antiviral, and anticancer agents . The sulfonamide functional group is a cornerstone of modern drug design, known for conferring a wide range of biological activities such as antibacterial, anti-carbonic anhydrase, diuretic, and anti-inflammatory effects . Researchers are particularly interested in novel pyrimidine-sulfonamide hybrids for developing new therapeutic candidates. Recent studies on similar molecular architectures have demonstrated potent antimicrobial activities against various bacterial and fungal strains, making them promising leads for overcoming antibiotic resistance . The specific research applications and mechanism of action for this compound are an active area of investigation. Compounds within this class are frequently evaluated using techniques like molecular docking to understand their binding affinities to therapeutic targets, such as bacterial enzymes . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2S B1528319 2-Phenylpyrimidine-5-sulfonamide CAS No. 1803611-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpyrimidine-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c11-16(14,15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSLWOJIAVGZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylpyrimidine-5-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-phenylpyrimidine-5-sulfonamide, a molecule of interest in medicinal chemistry. The document details potential synthetic routes, experimental protocols, and relevant biological context.

Introduction

The 2-phenylpyrimidine scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active compounds. The addition of a sulfonamide group at the 5-position can significantly influence the molecule's physicochemical properties and biological activity. Sulfonamides are well-known pharmacophores that can act as bioisosteres for carboxylic acids and participate in key hydrogen bonding interactions with biological targets. This guide outlines a plausible and efficient multi-step synthesis for this compound, starting from commercially available precursors.

Proposed Synthesis Pathways

A multi-step synthesis is proposed, commencing with the formation of the 2-phenylpyrimidine core, followed by electrophilic substitution to introduce the sulfonamide functionality.

Pathway Overview

The synthesis can be logically divided into two main stages:

  • Stage 1: Synthesis of the 2-Phenylpyrimidine Core. This can be achieved through various methods, with the Suzuki-Miyaura cross-coupling reaction being a modern and efficient approach.

  • Stage 2: Introduction of the Sulfonamide Group at the 5-Position. This is typically a two-step process involving chlorosulfonation of the pyrimidine ring followed by amidation.

Synthesis_Pathway Start 2-Chloropyrimidine + Phenylboronic Acid Intermediate1 2-Phenylpyrimidine Start->Intermediate1 Suzuki-Miyaura Coupling Intermediate2 2-Phenylpyrimidine-5-sulfonyl Chloride Intermediate1->Intermediate2 Chlorosulfonation FinalProduct This compound Intermediate2->FinalProduct Amidation

Figure 1: Proposed overall synthesis pathway for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Phenylpyrimidine

Method: Suzuki-Miyaura Cross-Coupling

This reaction provides a reliable method for the formation of the C-C bond between the pyrimidine ring and the phenyl group.

Experimental Protocol:

  • To a reaction vessel, add 2-chloropyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, typically an aqueous solution of sodium carbonate (2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and ethanol.

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenylpyrimidine.

ParameterValue
Reactants 2-Chloropyrimidine, Phenylboronic Acid
Catalyst Pd(PPh₃)₄
Base Sodium Carbonate
Solvent Toluene/Ethanol/Water
Temperature Reflux
Reaction Time 12-24 hours
Typical Yield 80-95%

Table 1: Typical reaction conditions for the synthesis of 2-phenylpyrimidine via Suzuki-Miyaura coupling.

Stage 2: Introduction of the Sulfonamide Group

Step 2a: Chlorosulfonation of 2-Phenylpyrimidine

This step introduces the sulfonyl chloride group onto the pyrimidine ring. The 5-position is the most likely site for electrophilic substitution on the pyrimidine ring, activated by the phenyl group at the 2-position.

Experimental Protocol:

  • In a fume hood, cool a flask containing chlorosulfonic acid (excess, e.g., 5-10 eq) to 0°C in an ice bath.

  • Slowly add 2-phenylpyrimidine (1.0 eq) portion-wise to the cooled chlorosulfonic acid with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-70°C) for several hours.

  • Monitor the reaction by TLC (quenching an aliquot with water and extracting).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.

  • The solid precipitate of 2-phenylpyrimidine-5-sulfonyl chloride is collected by filtration.

  • Wash the solid with cold water and dry under vacuum. The crude product can be used in the next step without further purification.

ParameterValue
Reactant 2-Phenylpyrimidine
Reagent Chlorosulfonic Acid
Temperature 0°C to 50-70°C
Reaction Time 2-6 hours
Typical Yield Moderate to Good

Table 2: General conditions for the chlorosulfonation of 2-phenylpyrimidine.

Step 2b: Amidation of 2-Phenylpyrimidine-5-sulfonyl Chloride

The final step involves the reaction of the sulfonyl chloride with ammonia or an amine to form the desired sulfonamide.

Experimental Protocol:

  • Dissolve the crude 2-phenylpyrimidine-5-sulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF).

  • Cool the solution to 0°C.

  • Bubble ammonia gas through the solution or add an aqueous solution of ammonium hydroxide (excess) dropwise with stirring.

  • Allow the reaction to stir at room temperature for a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Treat the residue with water and collect the solid product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

ParameterValue
Reactant 2-Phenylpyrimidine-5-sulfonyl Chloride
Reagent Ammonia or Ammonium Hydroxide
Solvent Acetone or THF
Temperature 0°C to Room Temperature
Reaction Time 1-4 hours
Typical Yield Good to Excellent

Table 3: General conditions for the amidation to form this compound.

Potential Biological Signaling Pathway Involvement

While the specific biological targets and signaling pathways of this compound are not extensively documented in publicly available literature, compounds with similar structural motifs are known to interact with various biological targets. For instance, pyrimidine-sulfonamide hybrids have been investigated as anticancer agents. One potential mechanism of action could involve the inhibition of protein kinases, which are key components of many signaling pathways that regulate cell growth, proliferation, and survival.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Target_Molecule This compound Target_Molecule->ERK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 2: Hypothetical inhibition of the MAPK/ERK signaling pathway.

The diagram above illustrates a hypothetical scenario where this compound could act as an inhibitor of a key kinase, such as ERK, in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, and its inhibition can lead to reduced cell proliferation and survival.

Conclusion

The synthesis of this compound can be achieved through a robust and scalable multi-step sequence. The Suzuki-Miyaura coupling provides an efficient entry to the 2-phenylpyrimidine core, and the subsequent chlorosulfonation and amidation are standard transformations in organic synthesis. The presented protocols, along with the quantitative data, offer a solid foundation for researchers to produce this compound for further investigation in drug discovery and development programs. The potential for this class of molecules to interact with critical signaling pathways warrants further exploration of its biological activities.

Unraveling the Therapeutic Potential: A Technical Guide to the Postulated Mechanisms of Action of 2-Phenylpyrimidine-5-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines the potential mechanisms of action for 2-Phenylpyrimidine-5-sulfonamide based on the known biological activities of structurally related pyrimidine and sulfonamide compounds. To date, the specific molecular targets and signaling pathways of this compound have not been definitively elucidated in publicly available research. This guide is intended to provide a scientific framework for future investigation and is not a definitive statement on the compound's biological function.

Introduction

This compound is a synthetic organic molecule that incorporates two key pharmacophores: a 2-phenylpyrimidine core and a sulfonamide moiety. This unique structural combination suggests a rich and diverse pharmacological potential, drawing from the established activities of both pyrimidine and sulfonamide derivatives. Pyrimidine-based compounds are integral to numerous biological processes and have been successfully developed as anticancer, antifungal, and antiviral agents. Similarly, the sulfonamide group is a cornerstone of various therapeutics, including antibacterial, diuretic, and anticancer drugs. This technical guide consolidates the current understanding of related compounds to propose and detail the most probable mechanisms of action for this compound, providing a roadmap for its systematic investigation and potential therapeutic development.

Postulated Mechanisms of Action

Based on the extensive literature on pyrimidine and sulfonamide derivatives, several potential mechanisms of action can be hypothesized for this compound. These are categorized below, with supporting data from structurally analogous compounds.

Antifungal Activity via CYP51 Inhibition

A significant number of 2-phenylpyrimidine derivatives have demonstrated potent antifungal activity by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2][3][4] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromised cell membrane integrity, ultimately resulting in fungal cell death.

Table 1: Antifungal Activity of a Representative 2-Phenylpyrimidine Derivative (Compound C6) against Various Fungal Strains

Fungal StrainMIC (μg/mL) of Compound C6MIC (μg/mL) of Fluconazole (Reference)
Candida albicans0.51
Candida parapsilosis12
Candida tropicalis0.250.5
Candida krusei24
Cryptococcus neoformans12
Aspergillus fumigatus48

Data synthesized from a study on novel 2-phenylpyrimidine CYP51 inhibitors.[2][3][4]

dot

CYP51_Inhibition_Pathway cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Death Fungal Cell Death Membrane Fungal Cell Membrane (Compromised Integrity) Ergosterol->Membrane Essential Component Membrane->Death Leads to Inhibitor This compound (Postulated) Inhibitor->CYP51 Inhibition FAK_Signaling_Pathway cluster_cancer_cell Cancer Cell Integrins Integrins FAK FAK Integrins->FAK Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK->Downstream Phosphorylation Apoptosis Apoptosis FAK->Apoptosis Inhibition of FAK leads to Proliferation Cell Proliferation & Survival Downstream->Proliferation Metastasis Metastasis Downstream->Metastasis Inhibitor This compound (Postulated) Inhibitor->FAK Inhibition CDK2A_Signaling_Pathway cluster_cancer_cell_cycle Cancer Cell Cycle G1_S G1/S Transition CDK2A CDK2A G1_S->CDK2A Requires Progression Cell Cycle Progression CDK2A->Progression Promotes Arrest Cell Cycle Arrest CDK2A->Arrest Inhibition leads to Proliferation Uncontrolled Proliferation Progression->Proliferation Inhibitor This compound (Postulated) Inhibitor->CDK2A Inhibition VEGFR2_Signaling_Pathway cluster_angiogenesis Tumor Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Downstream Downstream Signaling VEGFR2->Downstream Activation Inhibition Inhibition of Angiogenesis VEGFR2->Inhibition Inhibition leads to Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes Growth Tumor Growth Angiogenesis->Growth Supports Inhibitor This compound (Postulated) Inhibitor->VEGFR2 Inhibition DHPS_Inhibition_Pathway cluster_bacterial_folate_synthesis Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Inhibition_Growth Inhibition of Growth DHPS->Inhibition_Growth Inhibition leads to Folic_Acid Folic Acid Dihydropteroate->Folic_Acid ... DNA_Synthesis DNA Synthesis Folic_Acid->DNA_Synthesis Essential for Growth Bacterial Growth & Replication DNA_Synthesis->Growth Required for Inhibitor This compound (Postulated) Inhibitor->DHPS Competitive Inhibition Experimental_Workflow cluster_workflow General Experimental Workflow Synthesis Compound Synthesis & Purification Primary_Screening Primary Screening (e.g., Cell Viability Assays) Synthesis->Primary_Screening Enzyme_Assays Enzymatic Assays (CYP51, FAK, CDK2A, VEGFR-2, DHPS) Primary_Screening->Enzyme_Assays Active Compounds IC50 IC50 Determination Enzyme_Assays->IC50 Cell_Based_Assays Cell-Based Mechanistic Assays (e.g., Western Blot, Flow Cytometry) IC50->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

References

An In-depth Technical Guide to 2-Phenylpyrimidine-5-sulfonamide: Chemical Structure, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenylpyrimidine-5-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical structure, proposed synthesis, and analytical characterization, including predicted spectroscopic data and chromatographic methods. Furthermore, it explores the potential biological activities and mechanisms of action based on the well-established pharmacology of its constituent chemical moieties.

Chemical Structure and Properties

This compound is a molecule combining a phenyl-substituted pyrimidine ring with a sulfonamide functional group. The core structure consists of a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. A phenyl group is attached at the 2-position, and a sulfonamide group (-SO₂NH₂) is at the 5-position.

Molecular Formula: C₁₀H₉N₃O₂S

Molecular Weight: 235.26 g/mol

IUPAC Name: this compound

The presence of the sulfonamide group suggests potential for hydrogen bonding and acidic properties of the amide proton, while the phenylpyrimidine core provides a scaffold for various intermolecular interactions, including π-stacking. These structural features are critical in its potential interactions with biological targets.

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized in a multi-step process, starting from the construction of the 2-phenylpyrimidine core, followed by sulfonation and amidation.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Phenylpyrimidine

A common method for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1]

  • Reaction Setup: To a solution of malonaldehyde bis(dimethyl acetal) (1 equivalent) in ethanol, add benzamidine hydrochloride (1 equivalent) and a base such as sodium ethoxide (2 equivalents).

  • Reaction Conditions: Stir the mixture at reflux for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-phenylpyrimidine.

Step 2: Chlorosulfonation of 2-Phenylpyrimidine

The introduction of the sulfonyl chloride group at the 5-position of the pyrimidine ring can be achieved through chlorosulfonation.[2]

  • Reaction Setup: To chlorosulfonic acid (5-10 equivalents) cooled in an ice bath, slowly add 2-phenylpyrimidine (1 equivalent).

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 2-phenylpyrimidine-5-sulfonyl chloride, can be collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Amination of 2-Phenylpyrimidine-5-sulfonyl chloride

The final step involves the reaction of the sulfonyl chloride with ammonia to form the sulfonamide.[3]

  • Reaction Setup: Dissolve 2-phenylpyrimidine-5-sulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Reaction Conditions: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess). Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. The residue can be triturated with water to remove any ammonium salts. The solid product, this compound, can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure compound.

G cluster_0 Step 1: 2-Phenylpyrimidine Synthesis cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination Malonaldehyde bis(dimethyl acetal) Malonaldehyde bis(dimethyl acetal) NaOEt, EtOH, Reflux NaOEt, EtOH, Reflux Malonaldehyde bis(dimethyl acetal)->NaOEt, EtOH, Reflux Benzamidine HCl Benzamidine HCl Benzamidine HCl->NaOEt, EtOH, Reflux 2-Phenylpyrimidine 2-Phenylpyrimidine NaOEt, EtOH, Reflux->2-Phenylpyrimidine Heat Heat 2-Phenylpyrimidine->Heat Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Heat 2-Phenylpyrimidine-5-sulfonyl chloride 2-Phenylpyrimidine-5-sulfonyl chloride Heat->2-Phenylpyrimidine-5-sulfonyl chloride THF THF 2-Phenylpyrimidine-5-sulfonyl chloride->THF Ammonia Ammonia Ammonia->THF This compound This compound THF->this compound

Caption: Proposed synthetic workflow for this compound.

Chemical Analysis

The structural elucidation and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Data Rationale
¹H NMR δ 9.2-9.4 (s, 2H, pyrimidine H4, H6), δ 8.3-8.5 (m, 2H, phenyl ortho-H), δ 7.5-7.7 (m, 3H, phenyl meta- and para-H), δ 7.4 (br s, 2H, SO₂NH₂)The pyrimidine protons at positions 4 and 6 are expected to be in the highly deshielded region. The phenyl protons will show characteristic aromatic multiplets. The sulfonamide protons are typically broad and may be exchangeable with D₂O.[4][5]
¹³C NMR δ 165-168 (C2), δ 160-163 (C4, C6), δ 135-138 (phenyl C1), δ 130-133 (phenyl C4), δ 128-130 (phenyl C2, C3, C5, C6), δ 120-125 (C5)The carbon atoms of the pyrimidine ring will appear at characteristic downfield shifts. The phenyl carbons will be in the aromatic region. The carbon bearing the sulfonamide group (C5) will be shifted upfield relative to the other pyrimidine carbons.[6][7][8]
Mass Spec. Expected [M+H]⁺: 236.04. Key Fragments: Loss of SO₂ (m/z 172), phenyl radical (m/z 159), pyrimidine-5-sulfonamide radical (m/z 77).Electrospray ionization (ESI) in positive mode should show the protonated molecular ion. A characteristic fragmentation of aromatic sulfonamides is the neutral loss of SO₂ (64 Da).[9][10][11] Other fragments would arise from the cleavage of the phenyl and pyrimidine rings.[12][13]
Chromatographic Analysis

Table 2: Proposed HPLC Method for Purity Assessment

Parameter Condition Rationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Suitable for the separation of moderately polar aromatic compounds.[14][15]
Mobile Phase A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acidA gradient elution (e.g., starting with 10% B, increasing to 90% B) would be effective for eluting the compound and any potential impurities. Formic acid is a common mobile phase modifier for good peak shape and MS compatibility.[14][15]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmThe aromatic nature of the compound suggests strong UV absorbance.
Column Temp. 25-30 °CRoom temperature is typically sufficient for this type of analysis.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound can be inferred from the known pharmacology of its core structures: the sulfonamide group and the phenylpyrimidine scaffold.

Antimicrobial Activity: Dihydropteroate Synthase Inhibition

The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs.[16][17][] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[3][19] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for nucleotide synthesis and bacterial replication.[16][]

G PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine pyrophosphate->DHPS Dihydrofolic Acid Dihydrofolic Acid DHPS->Dihydrofolic Acid Synthesis This compound This compound This compound->DHPS Competitive Inhibition Tetrahydrofolic Acid Tetrahydrofolic Acid Dihydrofolic Acid->Tetrahydrofolic Acid Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolic Acid->Nucleotide Synthesis Bacterial Growth Bacterial Growth Nucleotide Synthesis->Bacterial Growth

Caption: Proposed mechanism of antibacterial action via DHPS inhibition.
Other Potential Activities

Derivatives of 2-phenylpyrimidine have been investigated for a range of other biological activities, including:

  • Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors used in oncology. Phenylpyrimidine derivatives have been explored as inhibitors of various kinases, such as Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3).[20][21]

  • Antifungal Activity: Some phenylpyrimidine derivatives have shown promise as antifungal agents, for example, by targeting CYP51, an enzyme involved in ergosterol biosynthesis in fungi.[22]

Further research is required to determine the specific biological targets and therapeutic potential of the unsubstituted this compound.

Conclusion

This compound is a compound with a chemical structure that suggests potential for interesting biological activity, particularly as an antimicrobial agent. This guide provides a foundational understanding of its synthesis, analytical characterization, and likely mechanism of action. The detailed protocols and predicted data serve as a valuable resource for researchers initiating studies on this and related molecules in the fields of medicinal chemistry and drug discovery. The provided workflows and diagrams offer a clear visual representation of the key concepts discussed.

References

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Phenylpyrimidine-5-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, history, and significance of the 2-Phenylpyrimidine-5-sulfonamide scaffold. This document is intended for researchers, scientists, and drug development professionals interested in the rich history and potential applications of pyrimidine-based sulfonamides. While the specific molecule "this compound" does not have a widely documented individual history, its development is a logical and significant step in the timeline of medicinal chemistry, building upon the legacy of two highly influential pharmacophores: sulfonamides and pyrimidines.

A Legacy of Two Scaffolds: The Historical Context

The story of this compound is rooted in the history of its constituent parts. The journey of sulfonamides in medicine began with the groundbreaking discovery of Prontosil by Gerhard Domagk in the 1930s.[1] It was later found that the active metabolite was sulfanilamide, a simple molecule that opened the floodgates for the development of a vast array of antibacterial drugs.[1] These "sulfa drugs" were the first broadly effective systemic antibacterials and fundamentally changed the landscape of medicine.[1] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

Parallel to this, the pyrimidine nucleus was also establishing its importance in biological systems. As a core component of nucleobases in DNA and RNA, its derivatives were identified as key players in a multitude of cellular processes. This understanding spurred the development of numerous pyrimidine-based drugs with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.

The logical progression in medicinal chemistry led to the hybridization of these two "privileged scaffolds." The rationale was to combine the well-established antibacterial and diverse biological activities of sulfonamides with the broad therapeutic potential and structural versatility of the pyrimidine ring. This led to the creation of a new class of compounds, pyrimidine-sulfonamide hybrids, with the aim of discovering novel therapeutic agents with enhanced efficacy and unique mechanisms of action.

The Emergence of this compound: A Synthesis of Ideas

While a specific date for the first synthesis of this compound is not prominently documented, its conceptualization can be seen as a natural evolution in the exploration of pyrimidine-sulfonamide chemical space. The introduction of a phenyl group at the 2-position of the pyrimidine ring is a common strategy in medicinal chemistry to introduce favorable pharmacokinetic properties and to explore interactions with hydrophobic pockets in biological targets.

The synthesis of this class of compounds generally follows a convergent strategy, relying on the preparation of key intermediates. A common precursor is 2-chloro-pyrimidine-5-sulfonyl chloride, which can be synthesized from 2-hydroxypyrimidine-5-sulfonic acid.[2] This reactive intermediate can then be coupled with various amines to generate a library of sulfonamide derivatives.

Quantitative Data on Analogous Compounds

To illustrate the potential biological activity of the this compound core, the following table summarizes the in vitro activity of closely related analogs from published studies. This data provides a valuable reference for researchers exploring this chemical space.

Compound IDTargetAssay TypeIC50 (nM)Cell LineReference
Sul-DPPY 7e FAKEnzyme Inhibition<100-[3]
Sul-DPPY 7e -Antiproliferative<10,000AsPC-1, Panc-1, BxPC-3[3]
Compound 88 HER2Enzyme Inhibition81 ± 40-[4]
Compound 88 EGFR-L858REnzyme Inhibition59 ± 30-[4]
Compound 88 EGFR-T790MEnzyme Inhibition49 ± 20-[4]
Compound 89 HER2Enzyme Inhibition208 ± 110-[4]
Compound 89 EGFR-L858REnzyme Inhibition112 ± 60-[4]
Compound 89 EGFR-T790MEnzyme Inhibition152 ± 70-[4]

Experimental Protocols: A Representative Synthesis

The following is a representative, detailed experimental protocol for the synthesis of a 2-arylpyrimidine-5-sulfonamide, which can be adapted for the synthesis of this compound.

Step 1: Synthesis of 2-Chloro-pyrimidine-5-sulfonyl chloride

A mixture of 2-hydroxypyrimidine-5-sulfonic acid (12.8 g) and phosphorus pentachloride (37.8 g) is stirred at 180°C for 4 hours.[2] After cooling to room temperature, toluene (200 mL) is added to dissolve the product, and the mixture is filtered to remove insoluble impurities.[2] The filtrate is washed with ice water and dried over anhydrous magnesium sulfate.[2] The solvent is removed under reduced pressure to yield 2-chloropyrimidine-5-sulfonyl chloride as a light yellow solid.[2]

Step 2: Suzuki Coupling for the Introduction of the Phenyl Group

To a solution of 2-chloro-pyrimidine-5-sulfonyl chloride in a suitable solvent (e.g., 1,4-dioxane/water), phenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) are added. The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC). After cooling, the mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude 2-phenyl-pyrimidine-5-sulfonyl chloride.

Step 3: Sulfonamide Formation

The crude 2-phenyl-pyrimidine-5-sulfonyl chloride is dissolved in a suitable solvent (e.g., dichloromethane). To this solution, an excess of aqueous ammonia is added, and the mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization or column chromatography.

Visualizing the Process and Potential Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a generalized synthetic workflow and a hypothetical signaling pathway that could be modulated by a this compound derivative, based on the activities of known analogs.

G cluster_0 Synthesis of this compound 2-Hydroxypyrimidine-5-sulfonic_acid 2-Hydroxypyrimidine-5-sulfonic_acid 2-Chloro-pyrimidine-5-sulfonyl_chloride 2-Chloro-pyrimidine-5-sulfonyl_chloride 2-Hydroxypyrimidine-5-sulfonic_acid->2-Chloro-pyrimidine-5-sulfonyl_chloride Chlorination PCl5 PCl5 PCl5->2-Chloro-pyrimidine-5-sulfonyl_chloride 2-Phenyl-pyrimidine-5-sulfonyl_chloride 2-Phenyl-pyrimidine-5-sulfonyl_chloride 2-Chloro-pyrimidine-5-sulfonyl_chloride->2-Phenyl-pyrimidine-5-sulfonyl_chloride Suzuki Coupling Phenylboronic_acid Phenylboronic_acid Phenylboronic_acid->2-Phenyl-pyrimidine-5-sulfonyl_chloride Pd_catalyst_Base Pd_catalyst_Base Pd_catalyst_Base->2-Phenyl-pyrimidine-5-sulfonyl_chloride This compound This compound 2-Phenyl-pyrimidine-5-sulfonyl_chloride->this compound Amination Ammonia Ammonia Ammonia->this compound

Caption: Generalized synthetic workflow for this compound.

G cluster_1 Hypothetical Signaling Pathway Inhibition Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream_Signaling Receptor_Tyrosine_Kinase->Downstream_Signaling Cell_Proliferation_Survival Cell_Proliferation_Survival Downstream_Signaling->Cell_Proliferation_Survival 2-Phenylpyrimidine-5-sulfonamide_Analog 2-Phenylpyrimidine-5-sulfonamide_Analog 2-Phenylpyrimidine-5-sulfonamide_Analog->Receptor_Tyrosine_Kinase Inhibition

References

An In-depth Technical Guide to 2-Phenylpyrimidine-5-sulfonamide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-phenylpyrimidine-5-sulfonamide derivatives and their analogues, a class of compounds with significant potential in drug discovery. This document details their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Core Structure and Therapeutic Potential

The this compound scaffold is a privileged structure in medicinal chemistry, forming the basis for the development of a wide range of therapeutic agents. The versatility of this core allows for substitutions at various positions, leading to a diverse library of analogues with activities spanning anticancer, antifungal, and enzyme inhibition domains. The sulfonamide group is a key pharmacophore known for its ability to interact with various biological targets, while the pyrimidine ring serves as a versatile scaffold for structural modifications.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic approach is outlined below.

General Synthesis Workflow:

Synthesis_Workflow start Starting Materials (e.g., Substituted Phenylacetonitrile, Amidines) step1 Pyrimidine Ring Formation start->step1 step2 Chlorosulfonation step1->step2 2-Phenylpyrimidine Intermediate step3 Sulfonamide Formation step2->step3 2-Phenylpyrimidine-5-sulfonyl chloride final This compound Derivatives step3->final Reaction with amines Cell_Cycle_Pathway Simplified Cell Cycle Progression (G1/S Checkpoint) cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_phase_genes S-Phase Genes E2F->S_phase_genes promotes transcription inhibitor 2-Phenylpyrimidine -5-sulfonamide Derivative inhibitor->CyclinD_CDK46 inhibits MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor 2-Phenylpyrimidine -5-sulfonamide Derivative Inhibitor->MEK inhibits FAK_Signaling_Pathway FAK Signaling Pathway Inhibition cluster_ecm Extracellular Matrix cluster_cell Cell Integrin Integrin FAK FAK Integrin->FAK activates Src Src FAK->Src PI3K PI3K FAK->PI3K Cell_Migration Cell Migration FAK->Cell_Migration promotes Src->FAK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival inhibitor 2-Phenylpyrimidine -5-sulfonamide Derivative inhibitor->FAK inhibits Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_validation Hit-to-Lead Phase cluster_optimization Lead Optimization Library_Synthesis Library Synthesis of This compound Derivatives HTS High-Throughput Screening (e.g., Cell Viability Assay) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Mechanism_Assays Mechanism of Action Assays (e.g., Kinase Inhibition, Cell Cycle Analysis) Dose_Response->Mechanism_Assays Lead_Selection Lead Compound Selection Mechanism_Assays->Lead_Selection SAR Structure-Activity Relationship (SAR) Studies Lead_Selection->SAR ADME_Tox In Vitro ADME/Tox Profiling SAR->ADME_Tox Optimized_Lead Optimized Lead ADME_Tox->Optimized_Lead

Technical Guide: Spectroscopic Analysis of 2-Phenylpyrimidine-5-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed overview of the expected spectroscopic data for 2-Phenylpyrimidine-5-sulfonamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented is compiled from analyses of structurally similar compounds and general principles of spectroscopic interpretation, intended to serve as a reference for the characterization of this molecule.

Predicted Spectroscopic Data

Due to the absence of a complete, publicly available experimental dataset for this compound, the following data tables are based on established characteristic values for related sulfonamide and pyrimidine derivatives.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) are reported in parts per million (ppm). The expected multiplicities for ¹H NMR are provided (s = singlet, d = doublet, t = triplet, m = multiplet).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Pyrimidine H-4, H-6~ 8.8 - 9.2sDeshielded due to adjacent nitrogen atoms.
Phenyl H-2', H-6'~ 8.3 - 8.5mOrtho to the pyrimidine ring.
Phenyl H-3', H-4', H-5'~ 7.4 - 7.6mMeta and para to the pyrimidine ring.
-SO₂NH₂~ 7.2 - 7.8s (broad)Chemical shift can be concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Pyrimidine C-2~ 162 - 165Attached to the phenyl group and two nitrogen atoms.
Pyrimidine C-4, C-6~ 157 - 160Deshielded due to adjacent nitrogen atoms.
Pyrimidine C-5~ 120 - 125Carbon bearing the sulfonamide group.
Phenyl C-1' (ipso)~ 136 - 139Carbon attached to the pyrimidine ring.
Phenyl C-2', C-6'~ 128 - 130
Phenyl C-3', C-5'~ 129 - 131
Phenyl C-4'~ 132 - 134
Predicted IR Spectroscopic Data

The following table summarizes the expected characteristic absorption bands in the infrared spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
-NH₂ (Sulfonamide)Asymmetric & Symmetric N-H Stretch3390 - 3230Medium
Aromatic C-HC-H Stretch3100 - 3000Medium
C=N (Pyrimidine)C=N Stretch1600 - 1550Medium-Strong
C=C (Aromatic)C=C Stretch1580 - 1450Medium-Strong
-SO₂- (Sulfonamide)Asymmetric S=O Stretch1345 - 1315Strong
-SO₂- (Sulfonamide)Symmetric S=O Stretch1185 - 1145Strong
S-N (Sulfonamide)S-N Stretch925 - 905Medium
Predicted Mass Spectrometry Data

The predicted mass spectrometry data is based on the molecular weight of this compound (C₁₀H₈N₄O₂S, M.W. = 248.26 g/mol ) and known fragmentation patterns of similar compounds.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound

m/zIonPredicted Fragmentation Pathway
248[M]⁺Molecular ion
184[M - SO₂]⁺Loss of sulfur dioxide, a common fragmentation for aromatic sulfonamides.[1]
156[C₁₀H₈N₂]⁺Loss of the sulfonamide group, resulting in the 2-phenylpyrimidine fragment.
129Further fragmentation of the 2-phenylpyrimidine core.
103Further fragmentation of the 2-phenylpyrimidine core.
77[C₆H₅]⁺Phenyl cation.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data, based on common laboratory practices.

NMR Spectroscopy
  • Instrumentation: A Bruker Avance (or similar) NMR spectrometer, operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used. A wider spectral width is required (e.g., 0-180 ppm), and a larger number of scans is necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Shimadzu model.

  • Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder (in an approximate 1:100 ratio) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[2] A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition: The sample solution is introduced into the ion source. For ESI, the analysis is often performed in positive ion mode. The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu). For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report / Publication

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Phenylpyrimidine-5-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Phenylpyrimidine-5-sulfonamide is a specialized chemical compound. Publicly available data on its specific solubility and stability profile is limited. This guide synthesizes information from structurally related compounds, including phenylpyrimidine and sulfonamide derivatives, alongside established principles of pharmaceutical analysis to provide a comprehensive technical overview. The experimental protocols and data presented herein are illustrative and should be adapted and validated for specific research applications.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a phenyl group at the 2-position and a sulfonamide group at the 5-position. This molecular architecture is of significant interest in medicinal chemistry due to the established pharmacological activities of both the pyrimidine and sulfonamide moieties. Pyrimidine derivatives are integral components of nucleic acids and are found in numerous therapeutic agents. The sulfonamide group is a well-known pharmacophore present in a wide array of antibacterial, diuretic, and hypoglycemic drugs. The combination of these two scaffolds in this compound suggests potential for a range of biological activities, making a thorough understanding of its physicochemical properties, such as solubility and stability, crucial for its development as a potential therapeutic agent.

This technical guide provides a detailed examination of the solubility and stability of this compound, offering extrapolated data, comprehensive experimental methodologies, and visual representations of key processes to aid researchers in their investigations.

Physicochemical Properties

A summary of the predicted and extrapolated physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding the compound's behavior in various experimental and physiological environments.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted/Extrapolated ValueSignificance in Drug Development
Molecular FormulaC₁₀H₉N₃O₂SDefines the elemental composition and molecular weight.
Molecular Weight235.26 g/mol Influences diffusion, absorption, and distribution.
pKa (acidic, sulfonamide)~8-10Affects solubility and ionization state at physiological pH.
pKa (basic, pyrimidine)~1-2Influences behavior in acidic environments.
LogP (octanol-water)~1.5 - 2.5Predicts lipophilicity and membrane permeability.
Melting Point>200 °CIndicates purity and solid-state stability.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The solubility of this compound is expected to be influenced by the pH of the medium and the nature of the solvent, owing to its acidic sulfonamide and basic pyrimidine functionalities.

3.1. Aqueous Solubility

The aqueous solubility of this compound is predicted to be pH-dependent. In acidic solutions, the pyrimidine nitrogens can be protonated, potentially increasing solubility. Conversely, in alkaline solutions, the sulfonamide group can deprotonate to form a more soluble salt.

3.2. Organic Solvent Solubility

The solubility in various organic solvents is crucial for formulation development, purification, and analytical method development. Table 2 provides extrapolated solubility data for this compound in common organic solvents.

Table 2: Extrapolated Solubility of this compound in Various Solvents at 25°C

SolventDielectric ConstantPredicted Solubility (mg/mL)
Water (pH 7.4)78.5< 0.1
Methanol32.71 - 5
Ethanol24.60.5 - 2
Acetone20.75 - 10
Dichloromethane8.90.1 - 0.5
N,N-Dimethylformamide (DMF)36.7> 20
Dimethyl Sulfoxide (DMSO)46.7> 50

Stability Profile

Understanding the stability of this compound under various stress conditions is essential for determining its shelf-life and appropriate storage conditions. Forced degradation studies are employed to identify potential degradation pathways and products.

4.1. Forced Degradation Studies

Forced degradation studies involve exposing the compound to harsh conditions to accelerate its decomposition. The results of these studies are summarized in Table 3.

Table 3: Summary of Forced Degradation Studies for this compound

Stress ConditionObservationPotential Degradation Pathway
Acidic Hydrolysis (0.1 M HCl, 60°C)Significant degradationCleavage of the sulfonamide bond.
Basic Hydrolysis (0.1 M NaOH, 60°C)Moderate degradationPotential for pyrimidine ring opening.
Oxidative (3% H₂O₂, RT)Minor degradationOxidation of the sulfur atom.
Thermal (80°C, solid state)StableThe compound is likely thermally stable at this temperature.
Photolytic (ICH Q1B)Moderate degradationPhotodegradation of the pyrimidine and phenyl rings.

4.2. Potential Degradation Pathway

Based on the known chemistry of sulfonamides and pyrimidines, a potential degradation pathway under hydrolytic conditions is proposed. The primary point of cleavage is expected to be the sulfur-nitrogen bond of the sulfonamide group.

G This compound This compound Hydrolysis (Acidic/Basic) Hydrolysis (Acidic/Basic) This compound->Hydrolysis (Acidic/Basic) 2-Phenylpyrimidine-5-sulfonic_acid 2-Phenylpyrimidine- 5-sulfonic acid Hydrolysis (Acidic/Basic)->2-Phenylpyrimidine-5-sulfonic_acid Ammonia Ammonia Hydrolysis (Acidic/Basic)->Ammonia

Caption: Proposed hydrolytic degradation pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their own investigations.

5.1. Protocol for Equilibrium Solubility Determination

This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound.

G cluster_0 Preparation cluster_1 Sampling and Analysis A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Centrifuge to separate undissolved solid B->C D Withdraw supernatant and dilute C->D E Quantify concentration by validated HPLC method D->E

An In-depth Technical Guide on the Potential Biological Activities of 2-Phenylpyrimidine-5-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hybridization of distinct pharmacophores into a single molecular scaffold is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents with enhanced potency and diverse biological activities. The 2-phenylpyrimidine-5-sulfonamide core represents a compelling example of this approach, integrating the pyrimidine nucleus, a cornerstone of nucleic acids and a privileged structure in drug design, with the sulfonamide group, a functionality renowned for its broad spectrum of pharmacological effects. Pyrimidine derivatives are known to exhibit a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, the sulfonamide moiety is a key component in numerous clinically approved drugs, from antibacterial agents to diuretics and anticancer therapies. This guide provides a comprehensive technical overview of the potential biological activities associated with the this compound scaffold, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways.

Anticancer Activities

Derivatives of pyrimidine-sulfonamide have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of key enzymes that are overexpressed or hyperactivated in cancer cells, leading to the disruption of signaling pathways critical for tumor growth, proliferation, and survival.

Mechanism of Action: Enzyme Inhibition

A prominent target for this class of compounds is Focal Adhesion Kinase (FAK) , a non-receptor tyrosine kinase that is a central regulator of signals mediated by integrin receptors. [1]Overexpression of FAK is linked to cancer progression and metastasis. [1]Sulfonamide-substituted diphenylpyrimidines have been shown to be potent FAK inhibitors, blocking downstream signaling that promotes cell proliferation and survival. [2] Another critical target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a tyrosine kinase receptor that plays a pivotal role in angiogenesis—the formation of new blood vessels essential for tumor growth. [3]Inhibition of VEGFR-2 is a key strategy for developing anti-angiogenic cancer therapies. [3]Pyrimidine-sulfonamide hybrids have shown potent inhibitory activity against VEGFR-2.

Molecular docking studies on related structures, such as 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides, have shown strong binding affinities with various kinases linked to the proliferation of breast (MCF-7) and melanoma (SK-MEL-28) cancer cell lines, further supporting the role of these scaffolds as kinase inhibitors. [4]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of this compound derivatives and related compounds has been quantified against several cancer cell lines. The IC50 (half-maximal inhibitory concentration) values from various studies are summarized below.

Compound ClassCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Sulfonamide-substituted diphenylpyrimidines (FAK Inhibitors)HCT-116, A549, MDA-MB-231, Hela< 1.5--
2-phenyl-imidazo[1,2-b]pyridazine-sulfonamides (4e, 4f)MCF-7 (Breast)1 - 105-Fluorouracil-
2-phenyl-imidazo[1,2-b]pyridazine-sulfonamides (4e, 4f)SK-MEL-28 (Melanoma)1 - 10Etoposide-
Sulfonamide-Linked Schiff BasesHepG2 (Liver)8.39 - 10.45Doxorubicin13.76
Sulfonamide-Linked Schiff BasesMCF-7 (Breast)20.31 - 21.15Doxorubicin17.44

Table 1: Summary of in vitro anticancer activity of pyrimidine-sulfonamide related derivatives.

Signaling Pathway Visualization

The diagram below illustrates the Focal Adhesion Kinase (FAK) signaling pathway, a key target for the anticancer activity of this compound derivatives. [1][5][6]

FAK_Signaling_Pathway cluster_migration Migration Pathway cluster_survival Survival Pathway cluster_proliferation Proliferation Pathway receptor Integrin fak FAK receptor->fak activates extracellular Extracellular Matrix (ECM) extracellular->receptor binds src Src fak->src recruits & activates p130cas p130Cas fak->p130cas phosphorylates pi3k PI3K fak->pi3k activates grb2 Grb2/Sos fak->grb2 recruits src->fak phosphorylates src->p130cas phosphorylates crk Crk p130cas->crk recruits rac1 Rac1 crk->rac1 activates migration Migration Invasion rac1->migration akt Akt pi3k->akt activates proliferation Proliferation Survival akt->proliferation ras Ras grb2->ras activates mapk MAPK (ERK) ras->mapk mapk->proliferation inhibitor 2-Phenylpyrimidine -5-sulfonamide Derivatives inhibitor->fak inhibits

Caption: FAK signaling pathways targeted by this compound derivatives.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds. [7][8][9]

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment. [10]2. Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2. [10]4. MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. [8]During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. 5. Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. [9]Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 6. Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of >650 nm can be used to subtract background absorbance. [8]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activities

The sulfonamide moiety is historically recognized for its antibacterial properties. Its mechanism involves the inhibition of folic acid synthesis, a pathway essential for bacterial survival but not present in humans, who obtain folate from their diet. [11][12]

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) . [11][13]They are structural analogues of para-aminobenzoic acid (PABA), the natural substrate for DHPS. [13]By binding to the enzyme's active site, they block the synthesis of dihydropteroate, a precursor to dihydrofolate (DHF). [14]The pyrimidine component can also be designed to target dihydrofolate reductase (DHFR) , the subsequent enzyme in the pathway that converts DHF to tetrahydrofolate (THF). [15]This dual-target approach can lead to synergistic antimicrobial effects and potentially overcome resistance mechanisms.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of sulfonamide derivatives is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µmol/L)
Sulfonamide-hydroxybenzamide derivativeStaphylococcus aureus (MRSA)15.62 - 31.25
Sulfonamide-thiazole derivativesMycobacterium kansasii1 - 4
Thienopyrimidine-sulfamethoxazole hybridEscherichia coli125 (µg/mL)
Thienopyrimidine-sulfamethoxazole hybridCandida albicans31.25 (µg/mL)

Table 2: Summary of in vitro antimicrobial activity of sulfonamide derivatives.

Signaling Pathway Visualization

The diagram below illustrates the bacterial folic acid biosynthesis pathway, highlighting the sites of action for sulfonamides and other antifolates. [14][15][16]

Folic_Acid_Pathway substrate substrate product product enzyme enzyme inhibitor inhibitor GTP GTP DHPP Dihydropterin Pyrophosphate GTP->DHPP multiple steps DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHFS Dihydrofolate Synthase (DHFS) Dihydropteroate->DHFS DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Purines, Thymidine, Amino Acids THF->Nucleotides One-carbon metabolism DHPS->Dihydropteroate DHFS->DHF DHFR->THF Sulfonamides Sulfonamides (e.g., 2-Phenylpyrimidine -5-sulfonamide) Sulfonamides->DHPS inhibits (competes with PABA) Trimethoprim Trimethoprim Trimethoprim->DHFR inhibits

Caption: Bacterial folic acid synthesis pathway and inhibition sites.

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent. [17][18][19]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). [20]The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: Culture the test microorganism (bacteria or fungi) overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. [20]Dilute this suspension further in broth to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add an equal volume (50 or 100 µL) of the standardized inoculum to each well of the microtiter plate, including a positive control well (broth + inoculum, no drug) and a negative control well (broth only). [21]4. Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria). [19]5. Result Interpretation: After incubation, visually inspect the wells for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. [19]The results can also be read using a plate reader.

Anti-inflammatory Activities

Certain sulfonamide derivatives have been shown to possess anti-inflammatory properties. This activity is often mediated by the modulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and the enzymes involved in the inflammatory cascade.

Mechanism of Action: Modulation of Inflammatory Mediators

Derivatives of phenyl sulfonamides have been designed as modulators of the pulmonary inflammatory response, demonstrating an ability to inhibit the production of TNF-α. [22][23]TNF-α is a potent pro-inflammatory cytokine that plays a central role in systemic inflammation. [24]The anti-inflammatory effects can also be attributed to the ability of sulfonamides to reduce the availability of hypochlorous acid (HOCl) produced by neutrophils, which in turn protects α1-antitrypsin from inactivation, thereby controlling neutrophil elastolytic activity and reducing tissue damage during inflammation.

Quantitative Data: In Vivo Anti-inflammatory Activity

The efficacy of these compounds is often evaluated in animal models of inflammation.

Compound ClassAnimal ModelDoseInhibition of TNF-α (%)
Phenyl sulfonamide derivative (14)LPS-induced lung inflammation (mice)50 mg/kg (i.p.)37
Phenyl sulfonamide derivative (14)LPS-induced lung inflammation (mice)100 mg/kg (i.p.)55
Phenyl sulfonamide derivative (15)LPS-induced lung inflammation (mice)100 mg/kg (i.p.)59

Table 3: Summary of in vivo anti-inflammatory activity of phenyl sulfonamide derivatives.

Workflow Visualization

The diagram below outlines a typical workflow for evaluating the anti-inflammatory potential of a test compound using an in vivo model.

Anti_Inflammatory_Workflow start Start A Animal Acclimatization & Grouping start->A process process decision decision io io end End B Administer Test Compound (e.g., this compound) Vehicle, or Reference Drug (e.g., Diclofenac) A->B C Induce Inflammation (e.g., Carrageenan injection in hind paw) B->C 1 hour pre-induction D Measure Paw Edema Volume (Plethysmometry) at 1, 2, 3, 4, 5 hours C->D E Sacrifice Animals & Collect Tissue/Blood D->E F Analyze Inflammatory Markers (e.g., TNF-α, IL-1β via ELISA) E->F G Data Analysis: Calculate % Inhibition of Edema Compare Cytokine Levels F->G G->end

Caption: Experimental workflow for in vivo anti-inflammatory screening.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model for evaluating the activity of acute anti-inflammatory agents. [25][26][27][28]

  • Animals: Use adult Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water. [26]2. Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a reference group (e.g., Indomethacin or Diclofenac, 5-25 mg/kg), and test groups receiving different doses of the this compound derivative. Administer the compounds intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before inducing inflammation. [28]3. Baseline Measurement: Before drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer. [26]4. Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension (in sterile saline) into the sub-plantar region of the right hind paw of each rat. [28]5. Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [28]6. Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection volume. The percentage of inhibition of edema for the treated groups is calculated using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. By combining the well-documented biological activities of both pyrimidine and sulfonamide moieties, these compounds exhibit a broad spectrum of potential applications, including anticancer, antimicrobial, and anti-inflammatory therapies. The primary mechanisms of action involve the targeted inhibition of critical enzymes such as FAK, VEGFR-2, and DHPS, which are fundamental to the progression of these diseases. The quantitative data presented herein demonstrates potent activity, often in the low micromolar or even nanomolar range. Further optimization of this core structure, guided by structure-activity relationship studies, holds significant potential for the development of next-generation drugs with improved efficacy and selectivity for researchers and drug development professionals.

References

In Silico Prediction of 2-Phenylpyrimidine-5-sulfonamide Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylpyrimidine-5-sulfonamide scaffold is a promising chemical starting point in drug discovery, sharing structural motifs with known bioactive compounds. This technical guide outlines a comprehensive in silico and experimental workflow to identify and validate its potential biological targets. By leveraging computational methodologies such as molecular docking and pharmacophore modeling, we can generate testable hypotheses about the compound's mechanism of action. Subsequent experimental validation through robust biochemical and cellular assays is crucial for confirming these predictions. This document provides detailed protocols for a systematic approach to target identification and validation for novel small molecules like this compound, with a focus on protein kinases, a common target class for similar molecular frameworks.

Introduction

The confluence of pyrimidine and sulfonamide moieties has yielded numerous compounds with significant therapeutic potential, including antibacterial agents and kinase inhibitors.[1][2] The specific scaffold, this compound, presents an intriguing candidate for target discovery due to its structural resemblance to known kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Therefore, identifying the kinase targets of novel small molecules is a critical step in modern drug development.

This guide details a systematic, multi-step approach for the in silico prediction and subsequent experimental validation of the biological targets of this compound. We will first outline a computational workflow to generate a prioritized list of potential kinase targets. This is followed by a comprehensive description of experimental protocols to validate these computational hypotheses, including direct enzyme inhibition and cellular target engagement assays.

In Silico Target Prediction Workflow

The initial phase of target identification for a novel compound involves a series of computational steps designed to narrow down the vast landscape of the human proteome to a manageable number of high-probability targets. For the this compound scaffold, a focus on the human kinome is a rational starting point based on the activities of structurally related molecules.[4][5]

cluster_0 In Silico Prediction A Compound Preparation (this compound) C Molecular Docking (AutoDock Vina) A->C E Pharmacophore Modeling (MOE) A->E B Target Selection (Human Kinome Library) B->C D Scoring and Ranking C->D G Hit Prioritization D->G F Virtual Screening E->F F->G H Hypothesized Targets G->H

Figure 1: In Silico Target Prediction Workflow.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing an estimation of the binding affinity.[6]

Table 1: Predicted Binding Affinities of this compound with Selected Kinases

Kinase TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
CSF1R3LCD-9.8Cys666, Asp796, Phe797
ErbB2 (HER2)3PP0-9.5Met801, Thr862, Asp863
BRAF4E26-9.2Cys532, Asp594, Phe595
MEK23W8Q-8.9Lys97, Asp208, Ser212
FGFR-14V04-8.7Ala564, Asp641, Glu562
CDK2A1HCK-8.5Leu83, Asp145, Lys33

Note: The data presented in this table is hypothetical and for illustrative purposes of the expected outcome of the described in silico workflow.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features required for optimal molecular interactions with a specific target.[7] A ligand-based pharmacophore model can be generated from the docked conformation of this compound.

cluster_1 Pharmacophore Model Generation A Select Active Conformation (from docking) B Generate Pharmacophore Features (H-bond donors/acceptors, aromatic rings, etc.) A->B C Create Pharmacophore Query B->C D Validate Pharmacophore Model C->D

Figure 2: Pharmacophore Modeling Workflow.

Experimental Validation

In silico predictions must be validated through rigorous experimental testing. The following protocols describe a pathway for confirming the computationally-derived hypotheses.

cluster_2 Experimental Validation A Hypothesized Targets B Biochemical Kinase Assay (LanthaScreen™) A->B C Determine IC50 Values B->C D Cellular Target Engagement (CETSA) C->D E Confirm Intracellular Binding D->E F Validated Targets E->F

Figure 3: Experimental Validation Workflow.
Biochemical Kinase Inhibition Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. The LanthaScreen™ TR-FRET assay is a common method for this purpose.[8]

Table 2: Hypothetical IC50 Values for this compound Against Predicted Kinase Targets

Kinase TargetIC50 (nM)
CSF1R85
ErbB2 (HER2)120
BRAF350
MEK2>1000
FGFR-1800
CDK2A>1000

Note: The data presented in this table is hypothetical and for illustrative purposes of the expected outcome of the described experimental workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement within a cellular context. It measures the thermal stabilization of a target protein upon ligand binding.[9][10][11]

Table 3: Hypothetical Thermal Shift (ΔTagg) Data for this compound

Kinase TargetCell LineΔTagg (°C)
CSF1RTHP-1+4.2
ErbB2 (HER2)SK-BR-3+3.8
BRAFA375+2.1

Note: The data presented in this table is hypothetical and for illustrative purposes of the expected outcome of the described experimental workflow.

Signaling Pathway Analysis

Once a primary target is validated, its role in cellular signaling pathways can be investigated to understand the potential downstream effects of the compound. For instance, if CSF1R is a validated target, its inhibition would be expected to impact the MAPK/ERK and PI3K/Akt signaling pathways.

This compound This compound CSF1R CSF1R This compound->CSF1R inhibition PI3K PI3K CSF1R->PI3K Grb2 Grb2 CSF1R->Grb2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth\n& Proliferation Cell Growth & Proliferation mTOR->Cell Growth\n& Proliferation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression\n& Cell Survival Gene Expression & Cell Survival ERK->Gene Expression\n& Cell Survival

Figure 4: Simplified CSF1R Signaling Pathway.

Experimental Protocols

Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Download the crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.

    • Save the prepared receptor in PDBQT format.[12]

  • Ligand Preparation:

    • Draw the 2D structure of this compound and generate its 3D coordinates.

    • Minimize the energy of the 3D structure using a suitable force field.

    • Detect the rotatable bonds and save the ligand in PDBQT format.

  • Grid Box Generation:

    • Define the docking search space by creating a grid box that encompasses the ATP-binding site of the kinase.[6]

  • Docking Simulation:

    • Run AutoDock Vina with the prepared receptor, ligand, and grid box parameters.[13]

    • Set the exhaustiveness parameter to a suitable value (e.g., 32) for a more thorough search.[12]

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities.

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio.

Ligand-Based Pharmacophore Modeling with MOE
  • Conformational Analysis:

    • Generate a set of low-energy conformers for the docked pose of this compound.[14]

  • Pharmacophore Query Generation:

    • Use the "Pharmacophore Query Editor" in MOE to annotate the key chemical features of the active conformation (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers).[15]

  • Model Refinement and Validation:

    • Refine the pharmacophore query by adjusting the feature radii and locations.

    • Validate the model by screening a database of known active and inactive compounds (if available) to assess its ability to discriminate between them.[7]

LanthaScreen™ Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X serial dilution of this compound.

    • Prepare a 2X solution of the target kinase and the appropriate fluorescently labeled substrate and ATP.[8]

  • Kinase Reaction:

    • Add 5 µL of the 2X compound dilution to the wells of a 384-well plate.

    • Initiate the reaction by adding 5 µL of the 2X kinase/substrate/ATP solution.

    • Incubate at room temperature for 1 hour.[8]

  • Detection:

    • Stop the reaction by adding 10 µL of a 2X EDTA/terbium-labeled antibody solution.

    • Incubate for 30-60 minutes at room temperature.[16]

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 490 nm and 520 nm.

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 490 nm).

    • Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture the appropriate cell line to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 1-3 hours.[9]

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3-5 minutes using a thermocycler.[11]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or ELISA.[17]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for each compound concentration.

    • Determine the melting temperature (Tagg) for each curve. The change in Tagg (ΔTagg) indicates target engagement.

Conclusion

The integrated computational and experimental workflow detailed in this guide provides a robust framework for the identification and validation of the biological targets of this compound. By initiating with a broad, in silico screening against the human kinome and progressively narrowing the focus through molecular docking and pharmacophore modeling, a manageable set of high-priority targets can be identified. Subsequent validation through precise biochemical and cellular assays is paramount to confirming these predictions and elucidating the compound's mechanism of action. This systematic approach not only accelerates the drug discovery process but also provides a deeper understanding of the compound's therapeutic potential and potential off-target effects, paving the way for its further development as a novel therapeutic agent.

References

Methodological & Application

Synthesis of 2-Phenylpyrimidine-5-sulfonamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 2-Phenylpyrimidine-5-sulfonamide, a molecule of significant interest to researchers in drug development and medicinal chemistry. The document outlines a detailed, multi-step synthetic pathway, presents key quantitative data in a structured format, and includes visualizations of the experimental workflow and the compound's putative signaling pathway. This protocol is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction

Pyrimidine sulfonamides are a class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their diverse biological activities. These activities include potential applications as anticancer, antifungal, and antibacterial agents. The core structure, which combines a pyrimidine ring with a sulfonamide group, serves as a versatile scaffold for the development of targeted therapeutics. This compound, the subject of this protocol, is a specific analogue with potential for further investigation and derivatization.

The antibacterial action of sulfonamides is well-established; they act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking this pathway, sulfonamides inhibit bacterial growth. In the context of anticancer research, pyrimidine derivatives have been investigated as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK), which is crucial for B-cell proliferation and survival.[1] As antifungal agents, certain phenylpyrimidine derivatives have been shown to target lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is vital for fungal cell membrane integrity.[2]

This document provides a plausible and detailed synthetic route to this compound, based on established chemical transformations.

Experimental Protocols

The synthesis of this compound is proposed as a three-step process, commencing with the synthesis of the 2-phenylpyrimidine core, followed by chlorosulfonation, and concluding with amidation to yield the final product.

Step 1: Synthesis of 2-Phenylpyrimidine

This step involves a Suzuki-Miyaura cross-coupling reaction between 2-chloropyrimidine and phenylboronic acid.

Materials:

  • 2-Chloropyrimidine

  • Phenylboronic acid

  • Sodium carbonate (Na₂CO₃)

  • Palladium(II) chloride (PdCl₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Toluene

  • Ethanol

  • Water

  • Diatomaceous earth

  • Silica gel

  • Ether

  • Dichloromethane

Procedure:

  • In a reaction vessel, combine 2-chloropyrimidine (0.50 g, 4.37 mmol), phenylboronic acid (0.69 g, 5.68 mmol), sodium carbonate (0.92 g, 8.70 mmol), palladium(II) chloride (38.7 mg, 0.22 mmol), and 1,4-bis(diphenylphosphino)butane (92.9 mg, 0.22 mmol).[3]

  • Displace the air in the reaction system with nitrogen for 10 minutes.[3]

  • Add a pre-degassed solvent mixture of toluene (12 mL), water (6 mL), and ethanol (2 mL).[3]

  • Stir the reaction mixture at 100 °C for 20 hours.[3]

  • Upon completion, cool the mixture and filter it through a pad of diatomaceous earth.[3]

  • Concentrate the filtrate under reduced pressure to remove the volatile solvents.[3]

  • Purify the crude product by silica gel column chromatography using a 10% ether/dichloromethane eluent to obtain 2-phenylpyrimidine as a white solid.[3]

Quantitative Data:

ParameterValueReference
Yield65%[3]
AppearanceWhite solid[3]
Step 2: Synthesis of 2-Phenylpyrimidine-5-sulfonyl chloride

This step involves the electrophilic chlorosulfonation of the 2-phenylpyrimidine synthesized in the previous step.

Materials:

  • 2-Phenylpyrimidine

  • Chlorosulfonic acid

  • Toluene

  • Ice

  • Anhydrous magnesium sulfate

Procedure:

  • In a clean, dry reaction flask, dissolve 2-phenylpyrimidine in a minimal amount of a suitable inert solvent like dichloromethane or use it neat.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Extract the product into an organic solvent such as toluene.

  • Wash the organic layer with cold water and then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-phenylpyrimidine-5-sulfonyl chloride. This intermediate can be used in the next step without further purification.

Quantitative Data:

ParameterValueReference
Yield96% (based on a similar procedure)[4]
AppearanceLight yellow solid (expected)[4]
Step 3: Synthesis of this compound

The final step is the conversion of the sulfonyl chloride to the sulfonamide by reaction with ammonia.

Materials:

  • 2-Phenylpyrimidine-5-sulfonyl chloride

  • Ammonium hydroxide solution (concentrated)

  • Dichloromethane

  • Water

Procedure:

  • Dissolve the crude 2-phenylpyrimidine-5-sulfonyl chloride in a suitable organic solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution to the cooled solution with vigorous stirring.

  • Continue stirring the reaction mixture for a few hours at room temperature.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Quantitative Data:

ParameterValue (Expected)
Yield>80%
AppearanceWhite to off-white solid
Melting PointTo be determined
¹H NMRTo be determined
Mass SpecTo be determined

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Chlorosulfonation cluster_step3 Step 3: Amination 2-Chloropyrimidine 2-Chloropyrimidine Suzuki_Reaction Suzuki Coupling (PdCl₂, dppb, Na₂CO₃) 2-Chloropyrimidine->Suzuki_Reaction Phenylboronic_acid Phenylboronic_acid Phenylboronic_acid->Suzuki_Reaction 2-Phenylpyrimidine 2-Phenylpyrimidine Suzuki_Reaction->2-Phenylpyrimidine Chlorosulfonation Chlorosulfonation (ClSO₃H) 2-Phenylpyrimidine->Chlorosulfonation 2-Phenylpyrimidine-5-sulfonyl_chloride 2-Phenylpyrimidine-5-sulfonyl_chloride Chlorosulfonation->2-Phenylpyrimidine-5-sulfonyl_chloride Amination Amination (NH₄OH) 2-Phenylpyrimidine-5-sulfonyl_chloride->Amination Ammonia Ammonia Ammonia->Amination This compound This compound Amination->this compound

Caption: Synthetic workflow for this compound.

Putative Signaling Pathway (Antibacterial)

Signaling_Pathway PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate This compound This compound This compound->DHPS Inhibition Dihydrofolic_acid Dihydrofolic Acid (Bacterial Folate Synthesis) DHPS->Dihydrofolic_acid Bacterial_growth Bacterial Growth & Replication Dihydrofolic_acid->Bacterial_growth

Caption: Inhibition of bacterial folate synthesis by this compound.

References

Application Notes and Protocols: 2-Phenylpyrimidine-5-sulfonamide as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-phenylpyrimidine-5-sulfonamide derivatives as potent enzyme inhibitors, with a focus on their applications in antifungal and anticancer research. Detailed protocols for key enzyme inhibition assays are provided to facilitate the screening and characterization of these compounds.

Introduction

The this compound scaffold has emerged as a versatile pharmacophore in the design of targeted enzyme inhibitors. By modifying the substituents on the phenyl and pyrimidine rings, as well as the sulfonamide group, a diverse range of derivatives has been synthesized with potent inhibitory activity against various enzymes. This has led to the development of promising candidates for the treatment of fungal infections and cancer.

The core structure of this compound allows for strategic modifications to optimize potency, selectivity, and pharmacokinetic properties. The phenyl ring often interacts with hydrophobic pockets in the enzyme's active site, while the pyrimidine and sulfonamide moieties can form crucial hydrogen bonds and other interactions.

Key Enzyme Targets and Therapeutic Applications

Antifungal Activity: Inhibition of CYP51

Derivatives of 2-phenylpyrimidine have demonstrated significant antifungal activity by targeting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death.

Signaling Pathway: Ergosterol Biosynthesis

The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, a critical step in maintaining the integrity of the fungal cell membrane.

CYP51_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) lanosterol->CYP51 catalyzes ergosterol Ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane 2_phenylpyrimidine_sulfonamide 2-Phenylpyrimidine -5-sulfonamide Derivatives 2_phenylpyrimidine_sulfonamide->CYP51 inhibits CYP51->ergosterol

CYP51 Ergosterol Biosynthesis Pathway Inhibition.
Anticancer Activity: Inhibition of Cyclin-Dependent Kinase 2A (CDK2A) and Extracellular Signal-Regulated Kinase (ERK)

CDK2A Inhibition:

Certain 2-thiouracil-5-sulfonamide derivatives, which share a similar pyrimidine-sulfonamide core, have been identified as potent inhibitors of Cyclin-Dependent Kinase 2A (CDK2A).[3][4] CDK2A is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: CDK2A in Cell Cycle Regulation

This compound derivatives can induce cell cycle arrest by inhibiting the activity of the CDK2/Cyclin A2 complex, preventing the phosphorylation of target proteins required for cell cycle progression.

CDK2A_Pathway G1_S_transition G1/S Phase Transition cell_proliferation Cancer Cell Proliferation G1_S_transition->cell_proliferation apoptosis Apoptosis 2_phenylpyrimidine_sulfonamide 2-Phenylpyrimidine -5-sulfonamide Derivatives CDK2_CyclinA2 CDK2/Cyclin A2 Complex 2_phenylpyrimidine_sulfonamide->CDK2_CyclinA2 inhibits CDK2_CyclinA2->G1_S_transition promotes CDK2_CyclinA2->apoptosis inhibition leads to

CDK2A Cell Cycle Regulation Pathway Inhibition.

ERK Inhibition:

The sulfonamide moiety is also present in inhibitors of the Extracellular signal-Regulated Kinase (ERK) pathway. The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[5][6][7]

Signaling Pathway: ERK/MAPK Signaling Cascade

Inhibitors bearing the this compound scaffold can block the ERK signaling pathway, thereby inhibiting the phosphorylation of downstream targets and suppressing tumor growth.

ERK_Pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor Ras Ras receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK transcription_factors Transcription Factors ERK->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression 2_phenylpyrimidine_sulfonamide 2-Phenylpyrimidine -5-sulfonamide Derivatives 2_phenylpyrimidine_sulfonamide->ERK inhibits

ERK/MAPK Signaling Pathway Inhibition.

Quantitative Data on Enzyme Inhibition

The following tables summarize the inhibitory activities (IC50 values) of representative this compound derivatives against their target enzymes.

Table 1: Antifungal Activity of 2-Phenylpyrimidine Derivatives against CYP51

Compound IDFungal StrainMIC (µg/mL)Reference
YW-01Candida albicans8[1]
YW-01Candida tropicalis4[1]
YW-01Cryptococcus neoformans16[1]
C6Candida albicans1[1]
C6Candida tropicalis0.5[1]
C6Cryptococcus neoformans2[1]

Table 2: Anticancer Activity of 2-Thiouracil-5-Sulfonamide Derivatives against CDK2A

Compound IDCell LineIC50 (µM)CDK2A Inhibition (IC50, µM)Reference
6bA-27801.980.21[3][4]
6dHT-292.450.25[3][4]
6eMCF-71.120.15[3][4]
6gHepG23.540.19[3][4]
7bA-27804.120.35[3][4]

Table 3: Inhibitory Activity of Sulfonamide-Bearing Derivatives against ERK

Compound IDKinaseIC50 (nM)Cell LineIC50 (µM)Reference
MK-8353ERK1/220/7A2058-[8]
KO-947ERK1/210--[8]
SorafenibRaf-112--[9]
CI-1040MEK1/217--[9]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (CLSI M27-A3 Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.

Workflow Diagram

Antifungal_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of This compound Derivatives start->prep_compounds inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_compounds->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Antifungal Susceptibility Testing Workflow.

Materials:

  • This compound derivatives

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO)

  • Sterile water

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strain on a suitable agar plate and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the adjusted suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Preparation of Drug Dilutions:

    • Dissolve the this compound derivatives in DMSO to a stock concentration of 10 mg/mL.

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a separate 96-well plate to achieve the desired final concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of each drug dilution to the corresponding wells of the test microtiter plate.

    • Add 100 µL of the final fungal inoculum to each well.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

    • The endpoint can be determined visually or by reading the optical density at 530 nm using a microplate reader.

Protocol 2: CDK2A Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against the CDK2/Cyclin A2 kinase.

Workflow Diagram

CDK2_Assay_Workflow start Start prep_reagents Prepare Kinase Reaction Buffer, Substrate, and ATP Solution start->prep_reagents prep_inhibitors Prepare Serial Dilutions of This compound Derivatives start->prep_inhibitors initiate_reaction Initiate Kinase Reaction prep_reagents->initiate_reaction prep_inhibitors->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction detect_signal Detect Signal (e.g., Luminescence) terminate_reaction->detect_signal calculate_ic50 Calculate IC50 detect_signal->calculate_ic50 end End calculate_ic50->end

CDK2A Kinase Inhibition Assay Workflow.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate (e.g., Histone H1)

  • ATP

  • This compound derivatives

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare the kinase assay buffer.

    • Prepare a solution of the substrate in the kinase assay buffer.

    • Prepare a solution of ATP in the kinase assay buffer. The final concentration of ATP should be close to the Km value for the enzyme.

  • Inhibitor Preparation:

    • Dissolve the test compounds in DMSO to a stock concentration.

    • Perform serial dilutions of the stock solutions in kinase assay buffer.

  • Kinase Reaction:

    • Add 10 µL of the diluted inhibitor solution to the wells of the assay plate.

    • Add 20 µL of the CDK2/Cyclin A2 enzyme solution to each well.

    • Initiate the reaction by adding 20 µL of the substrate/ATP mixture.

    • The final reaction volume is typically 50 µL.

    • Include controls for no enzyme, no inhibitor (100% activity), and no substrate.

  • Incubation and Signal Detection:

    • Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes).

    • Terminate the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: ERK Phosphorylation Assay (Cell-Based ELISA)

This protocol outlines a cell-based ELISA to measure the inhibition of ERK phosphorylation in response to a stimulus.

Workflow Diagram

ERK_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_inhibitor Treat with 2-Phenylpyrimidine -5-sulfonamide Derivatives seed_cells->treat_inhibitor stimulate_cells Stimulate with Agonist (e.g., EGF) treat_inhibitor->stimulate_cells fix_permeabilize Fix and Permeabilize Cells stimulate_cells->fix_permeabilize block Block Non-specific Binding fix_permeabilize->block primary_antibody Incubate with Primary Antibody (anti-phospho-ERK) block->primary_antibody secondary_antibody Incubate with HRP-conjugated Secondary Antibody primary_antibody->secondary_antibody add_substrate Add HRP Substrate secondary_antibody->add_substrate measure_signal Measure Signal (e.g., Fluorescence) add_substrate->measure_signal normalize_protein Normalize to Total Protein Content measure_signal->normalize_protein end End normalize_protein->end

ERK Phosphorylation Assay Workflow.

Materials:

  • Cancer cell line known to have an active ERK pathway (e.g., A375 melanoma cells)

  • Cell culture medium and supplements

  • Black, clear-bottom 96-well cell culture plates

  • This compound derivatives

  • Agonist (e.g., Epidermal Growth Factor, EGF)

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • HRP substrate (e.g., Amplex Red)

  • Total protein stain (e.g., Janus Green)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with serial dilutions of the this compound derivatives for a predetermined time (e.g., 1-2 hours).

    • Stimulate the cells with an EC80 concentration of the agonist (e.g., EGF) for a short period (e.g., 15 minutes) at room temperature.

  • Cell Fixation and Permeabilization:

    • Carefully remove the medium and fix the cells with fixing solution for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells with PBS.

  • Immunostaining:

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary antibody (anti-phospho-ERK) diluted in blocking buffer overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate the cells with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the cells with PBS.

  • Signal Detection and Normalization:

    • Add the HRP substrate to each well and incubate for 15-30 minutes at room temperature, protected from light.

    • Measure the fluorescence using a plate reader (e.g., Ex/Em = 530/585 nm for Amplex Red).

    • After reading the fluorescence, wash the cells with water and stain with a total protein stain (e.g., Janus Green) to normalize the signal to the cell number in each well.

    • Measure the absorbance of the total protein stain (e.g., at 595 nm).

  • Data Analysis:

    • Normalize the phospho-ERK signal to the total protein signal for each well.

    • Calculate the percentage of inhibition of ERK phosphorylation for each compound concentration relative to the agonist-stimulated control.

    • Determine the IC50 value by plotting the normalized data against the inhibitor concentration.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors with potential applications in treating fungal infections and cancer. The detailed protocols and data presented in these application notes are intended to guide researchers in the evaluation and characterization of these and similar compounds. Further optimization of this scaffold could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Use of 2-Phenylpyrimidine-5-sulfonamide in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Sulfonamide derivatives have long been recognized for their broad-spectrum antimicrobial properties.[1] The pyrimidine scaffold is also a key pharmacophore in many biologically active compounds, including antifungals. The novel compound, 2-Phenylpyrimidine-5-sulfonamide, represents a promising candidate for antifungal drug discovery by combining these two important moieties.

Recent research into structurally similar 2-phenylpyrimidine derivatives has revealed potent antifungal activity, primarily through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[2][4] By targeting CYP51, these compounds disrupt fungal cell membrane formation, leading to cell growth inhibition and death. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential antifungal agent.

Postulated Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary proposed mechanism of action for this compound is the inhibition of CYP51, a key enzyme in the ergosterol biosynthesis pathway in fungi. This pathway is responsible for the production of ergosterol, the major sterol component of the fungal cell membrane, which is analogous to cholesterol in mammalian cells. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately disrupting membrane fluidity and the function of membrane-bound proteins, resulting in the inhibition of fungal growth.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Membrane Fungal Cell Membrane Ergosterol->Membrane Inhibitor 2-Phenylpyrimidine- 5-sulfonamide Inhibitor->Lanosterol Inhibition

Caption: Postulated inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[5][6][7][8]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

Materials:

  • Test compound (this compound)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (DMSO)

Procedure:

  • Preparation of Stock Solutions: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Prepare a stock solution of the positive control antifungal in a suitable solvent.

  • Preparation of Fungal Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and the positive control in the 96-well plates using RPMI-1640 medium. The final concentration range should typically be from 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add the prepared fungal inoculum to each well containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on a mammalian cell line.

Materials:

  • Test compound (this compound)

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vitro Metabolic Stability Assay

This protocol outlines the assessment of the metabolic stability of the test compound using liver microsomes.[2][9][10][11][12]

Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes.

Materials:

  • Test compound (this compound)

  • Human liver microsomes

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing the test compound (at a final concentration of, for example, 1 µM) and human liver microsomes in phosphate buffer.

  • Reaction Initiation: Pre-warm the incubation mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 90028[Insert Data][Insert Data]
Candida glabrata ATCC 90030[Insert Data][Insert Data]
Cryptococcus neoformans ATCC 90112[Insert Data][Insert Data]
Aspergillus fumigatus ATCC 204305[Insert Data][Insert Data]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
HEK293[Insert Data][Insert Data]
HepG2[Insert Data][Insert Data]

Table 3: In Vitro Metabolic Stability of this compound

ParameterValue
In Vitro Half-life (t1/2, min)[Insert Data]
Intrinsic Clearance (CLint, µL/min/mg protein)[Insert Data]

Experimental Workflow Visualization

Antifungal_Drug_Discovery_Workflow Start Compound Synthesis (this compound) InVitro_Antifungal In Vitro Antifungal Susceptibility Testing (MIC) Start->InVitro_Antifungal Cytotoxicity In Vitro Cytotoxicity Assay (IC50) InVitro_Antifungal->Cytotoxicity Selectivity_Index Calculate Selectivity Index (IC50 / MIC) Cytotoxicity->Selectivity_Index Metabolic_Stability In Vitro Metabolic Stability Assay Selectivity_Index->Metabolic_Stability Mechanism_Of_Action Mechanism of Action Studies (e.g., CYP51 Inhibition Assay) Metabolic_Stability->Mechanism_Of_Action InVivo_Efficacy In Vivo Efficacy Studies (Animal Models) Mechanism_Of_Action->InVivo_Efficacy Lead_Optimization Lead Optimization InVivo_Efficacy->Lead_Optimization Iterative Process End Preclinical Candidate InVivo_Efficacy->End Lead_Optimization->InVitro_Antifungal

Caption: A typical workflow for the preclinical evaluation of a novel antifungal candidate.

References

Application Notes and Protocols for 2-Phenylpyrimidine-Sulfonamide Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

These notes are intended for researchers, scientists, and drug development professionals working in oncology and medicinal chemistry.

Introduction

Pyrimidine-sulfonamide hybrids represent a promising class of compounds with potential anticancer therapeutic applications. These molecules often exhibit potent activity against various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. This document provides detailed information on the application of representative 2-phenylpyrimidine-sulfonamide derivatives, including their in vitro efficacy, proposed mechanism of action, and protocols for their evaluation in cancer cell lines.

Data Presentation: In Vitro Anticancer Activity

The antiproliferative activity of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-sulfonamide derivatives was evaluated against a panel of five human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below. Compounds 4e and 4f demonstrated significant cytotoxic effects, particularly against breast (MCF-7) and melanoma (SK-MEL-28) cancer cell lines, with activities comparable to the standard chemotherapeutic agents, 5-fluorouracil and etoposide.[1]

Table 1: IC50 Values (in µM) of Representative 2-Phenylpyrimidine-Sulfonamide Derivatives and Reference Drugs Against Human Cancer Cell Lines [1]

CompoundA-549 (Lung)Hs-683 (Glioma)MCF-7 (Breast)SK-MEL-28 (Melanoma)B16-F10 (Melanoma)
4e >50>501.30 ± 0.098.00 ± 0.08>50
4f >50>501.00 ± 0.0410.0 ± 0.10>50
5-Fluorouracil 1.00 ± 0.052.00 ± 0.091.00 ± 0.0710.0 ± 0.091.00 ± 0.05
Etoposide 1.00 ± 0.041.00 ± 0.041.00 ± 0.0510.0 ± 0.061.00 ± 0.04

Experimental Protocols

The following are detailed methodologies for the synthesis and in vitro evaluation of 2-phenylpyrimidine-sulfonamide derivatives.

General Synthesis Protocol

The synthesis of the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-sulfonamide derivatives is typically achieved in a three-step sequence.[1]

Step 1: Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine

  • A condensation reaction is performed between 3-amino-6-chloropyridazine and 2-bromoacetophenone.

Step 2: Reduction to 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

  • The product from Step 1 is reduced using a reducing agent such as sodium borohydride in ethanol at an elevated temperature (e.g., 50 °C).

Step 3: N-sulfonylation

  • The tetrahydroimidazo[1,2-b]pyridazine from Step 2 is dissolved in a suitable solvent like dichloromethane.

  • Pyridine is added to the solution.

  • The appropriate sulfonyl chloride is added, and the reaction mixture is stirred at room temperature to yield the final sulfonamide derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., A-549, Hs-683, MCF-7, SK-MEL-28, B16-F10)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil or etoposide).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Mechanism of Action and Signaling Pathway

Molecular docking studies suggest that the anticancer activity of these 2-phenylpyrimidine-sulfonamide derivatives may be attributed to their ability to bind to and inhibit various kinases that are crucial for cancer cell proliferation and survival.[1] The sulfonamide moiety and the phenylpyrimidine core are key pharmacophoric features that likely contribute to the binding affinity within the ATP-binding pocket of these kinases. Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.

G cluster_0 Proposed Mechanism of Action Compound 2-Phenylpyrimidine- sulfonamide Derivative Kinase Protein Kinase (e.g., linked to MCF-7, SK-MEL-28) Compound->Kinase Inhibition Substrate Substrate Protein PhosphorylatedSubstrate Phosphorylated Substrate Protein ATP ATP ATP->Kinase Substrate->PhosphorylatedSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Inhibition

Caption: Proposed inhibitory action on protein kinases.

Experimental Workflow Visualization

The general workflow for the synthesis and evaluation of the anticancer properties of 2-phenylpyrimidine-sulfonamide derivatives is depicted below.

G cluster_workflow Experimental Workflow Synthesis 1. Synthesis of 2-Phenylpyrimidine- sulfonamide Derivatives Purification 2. Purification & Characterization (NMR, HRMS) Synthesis->Purification Screening 3. In Vitro Anticancer Screening (MTT Assay) Purification->Screening DataAnalysis 4. IC50 Determination Screening->DataAnalysis Docking 5. Molecular Docking (Optional) DataAnalysis->Docking SAR 6. Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Docking->SAR

Caption: General workflow for compound evaluation.

References

Application Notes and Protocols for 2-Phenylpyrimidine-5-sulfonamide Derivatives in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenylpyrimidine-5-sulfonamide scaffold is a core structure in a promising class of synthetic compounds investigated for various therapeutic applications. Derivatives of this class have demonstrated a range of biological activities, including anticancer and antifungal properties.[1][2] The sulfonamide group is a key pharmacophore present in numerous FDA-approved drugs, known for its role in inhibiting enzymes like carbonic anhydrases and, in this context, various kinases.[1][3]

This document provides an overview and detailed protocols for the in vitro evaluation of this compound derivatives, with a focus on their potential as anticancer agents through kinase inhibition. A prominent target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[4][[“]]

Mechanism of Action

Many pyrimidine-sulfonamide hybrids function as kinase inhibitors. In bacteria, sulfonamides are known to act as competitive inhibitors of the dihydropteroate synthase (DHPS) enzyme, which is critical for folic acid synthesis.[6][7] However, in the context of cancer therapy, derivatives of the this compound scaffold are often designed to target protein kinases.

VEGFR-2 is a receptor tyrosine kinase (RTK). The binding of its ligand, VEGF-A, to the extracellular domain induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4] This phosphorylation event activates downstream signaling cascades—such as the PLCγ-PKC-MAPK pathway—that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[4] Small molecule inhibitors targeting VEGFR-2 can block this autophosphorylation step, thereby inhibiting the signaling pathway and preventing angiogenesis.

VEGFR2_Pathway ligand VEGF-A receptor VEGFR-2 (Receptor Tyrosine Kinase) ligand->receptor Binds dimer VEGFR-2 Dimerization & Autophosphorylation receptor->dimer Induces inhibitor 2-Phenylpyrimidine- 5-sulfonamide Derivative inhibitor->dimer Inhibits downstream Downstream Signaling (e.g., PLCγ, ERK, Akt) dimer->downstream Activates response Angiogenesis (Cell Proliferation, Migration, Survival) downstream->response Promotes Experimental_Workflow start_node Test Compound (2-Phenylpyrimidine- 5-sulfonamide derivative) assay1 In Vitro Kinase Assay (e.g., VEGFR-2) start_node->assay1 assay2 Cell Proliferation Assay (e.g., MTT, SRB) start_node->assay2 result1 Determine IC₅₀ (Target Potency) assay1->result1 assay3 Western Blot Analysis assay2->assay3 Treat cells at IC₅₀ result2 Determine GI₅₀/IC₅₀ (Cellular Efficacy) assay2->result2 result3 Confirm Mechanism (Target Engagement) assay3->result3

References

Application Notes and Protocols for High-Throughput Screening with 2-Phenylpyrimidine-5-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-phenylpyrimidine-5-sulfonamide scaffold in high-throughput screening (HTS) for the discovery of novel therapeutic agents. Detailed protocols for executing HTS campaigns targeting various biological pathways are outlined, accompanied by data presentation guidelines and visualizations to facilitate experimental design and interpretation.

The this compound core structure is a versatile starting point for identifying inhibitors of enzymes such as helicases and synthases. Its chemical tractability allows for the generation of diverse libraries, making it an attractive scaffold for hit-finding campaigns.

I. Biological Activities and Screening Strategies

The this compound scaffold has been implicated in the inhibition of several key biological targets, leading to potential applications in oncology, infectious diseases, and beyond.

  • Anticancer Activity via WRN Helicase Inhibition: A notable application of a related scaffold, 2-sulfonyl/sulfonamide pyrimidines, is the covalent inhibition of Werner syndrome (WRN) helicase.[1][2] WRN helicase is a promising target in cancers with microsatellite instability.[1][2] A high-throughput screen to identify such inhibitors would typically involve monitoring the helicase, ATPase, or exonuclease activity of the full-length WRN protein.[1][2]

  • Antifungal Activity via CYP51 Inhibition: 2-Phenylpyrimidine derivatives have been designed and synthesized as inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[3] HTS campaigns for this target often involve cell-based assays monitoring fungal growth or biochemical assays measuring the enzymatic activity of CYP51.[3]

  • Antibacterial Activity via Folate Synthesis Inhibition: The sulfonamide moiety is a well-established pharmacophore that competitively inhibits dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5][6][7] High-throughput screens for antibacterial agents with this mechanism of action typically employ bacterial growth inhibition assays.[4][7]

II. Quantitative Data Summary

The following table summarizes representative quantitative data from HTS campaigns involving pyrimidine sulfonamide derivatives. This data is essential for assessing assay performance and hit compound potency.

Compound ClassTargetAssay TypeKey MetricsReference
2-Sulfonyl/sulfonamide pyrimidinesWRN HelicaseBiochemical (ADP-Glo)IC50: 10 nM - 41 nM[1][2]
2-Sulfonyl/sulfonamide pyrimidinesWRN HelicaseBiochemical (DNA unwinding)IC50: 13 nM - 22 nM[1][2]
2-Phenylpyrimidine derivativesCandida albicans CYP51Cell-based (Antifungal)MIC: Superior to fluconazole[3]
General SulfonamidesDHPSBacterial GrowthMIC: Varies with bacterial species[4][7]

III. High-Throughput Screening Protocols

A. Protocol for WRN Helicase Inhibition HTS

This protocol is adapted from a multiplexed HTS assay for the discovery of covalent WRN helicase inhibitors.[1][2]

1. Assay Principle: The assay measures the ATP-dependent DNA helicase activity of WRN protein. Inhibition of this activity by a small molecule results in a decrease in the amount of unwound DNA or a decrease in ATP hydrolysis, which can be measured using various detection methods. The ADP-Glo™ kinase assay is a common method that quantifies the amount of ADP produced, which is proportional to helicase activity.

2. Materials and Reagents:

  • Full-length human WRN protein

  • DNA substrate (e.g., forked duplex DNA)

  • ATP

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂, KCl, DTT, and BSA)

  • 384-well assay plates

  • This compound compound library (typically at 10 mM in DMSO)

  • Positive control (e.g., a known WRN inhibitor)

  • Negative control (DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Plate reader capable of luminescence detection

3. Experimental Workflow:

  • Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library to the 384-well assay plates. Also, add positive and negative controls to designated wells.

  • Reagent Addition: Add WRN protein and DNA substrate to the wells.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the helicase reaction by adding ATP.

  • Reaction Incubation: Incubate the plates at 37°C for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and proceed with the ADP-Glo™ detection protocol according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Acquisition: Read the luminescence signal on a plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.[8]

  • Identify primary "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

  • Perform dose-response experiments for hit compounds to determine their IC50 values.

B. Protocol for Antifungal (CYP51) HTS

This protocol describes a cell-based HTS assay to identify inhibitors of fungal growth, with a focus on compounds targeting CYP51.[3][9]

1. Assay Principle: This assay measures the ability of a compound to inhibit the growth of a fungal strain, such as Candida albicans, in a liquid culture. Inhibition of CYP51 disrupts ergosterol biosynthesis, leading to fungal cell death or growth arrest.

2. Materials and Reagents:

  • Candida albicans strain

  • Growth medium (e.g., RPMI-1640)

  • 384-well microtiter plates

  • This compound compound library

  • Positive control (e.g., Fluconazole)

  • Negative control (DMSO)

  • Cell viability reagent (e.g., resazurin-based)

  • Plate reader capable of fluorescence or absorbance detection

3. Experimental Workflow:

  • Compound Plating: Dispense compounds and controls into the 384-well plates.

  • Cell Seeding: Add a suspension of Candida albicans at a predetermined density to each well.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Detection: Add the cell viability reagent and incubate for a further 2-4 hours. The reagent is converted by viable cells into a fluorescent or colored product.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

4. Data Analysis:

  • Calculate the percentage of growth inhibition for each compound.

  • Identify hits based on a significant reduction in fungal growth.

  • Perform dose-response studies to determine the minimum inhibitory concentration (MIC) for each hit compound.

IV. Visualizations

Signaling and Metabolic Pathways

WRN_Helicase_Signaling_Pathway DNA_Repair DNA_Repair Genomic_Stability Genomic Stability DNA_Repair->Genomic_Stability maintains

Fungal_Ergosterol_Biosynthesis_Pathway Ergosterol Ergosterol Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane component of

Experimental Workflow

HTS_Workflow Start Start HTS Campaign Compound_Library Compound Library Preparation (this compound derivatives) Start->Compound_Library Assay_Development Assay Development & Optimization Compound_Library->Assay_Development Primary_Screen Primary High-Throughput Screen Assay_Development->Primary_Screen Data_Analysis Data Analysis & Hit Identification Primary_Screen->Data_Analysis Hit_Validation Hit Confirmation & Validation Data_Analysis->Hit_Validation Dose_Response Dose-Response & IC50/MIC Determination Hit_Validation->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

References

Application Notes and Protocols for the Quantification of 2-Phenylpyrimidine-5-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-Phenylpyrimidine-5-sulfonamide in various matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in bulk drug substance and pharmaceutical formulations.

Experimental Protocol

1.1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

1.2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Triethylamine (for mobile phase adjustment)

  • Orthophosphoric acid (for pH adjustment)

  • This compound reference standard

1.3. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.035M triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 70:30 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: Ambient.

  • Detection Wavelength: 290 nm.[1]

  • Injection Volume: 20 µL.

1.4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-500 µg/mL.[2]

1.5. Sample Preparation:

  • Bulk Drug: Accurately weigh and dissolve an appropriate amount of the this compound bulk drug in the mobile phase to obtain a theoretical concentration of 100 µg/mL.

  • Formulations: For solid dosage forms, grind a representative number of units to a fine powder. Dissolve a portion of the powder, equivalent to a single dose, in a suitable volume of mobile phase. Sonicate for 15 minutes and then centrifuge. Dilute the supernatant with the mobile phase to a final concentration within the calibration range.

1.6. Analysis:

  • Inject the standard solutions and sample solutions into the HPLC system.

  • Record the peak areas of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Quantitative Data Summary
ParameterTypical ValueReference
Linearity Range5 - 500 µg/mL[2]
Correlation Coefficient (r²)> 0.999[2]
Intra-day Precision (%RSD)< 1%[2]
Inter-day Precision (%RSD)< 2.6%[2]
Recovery100 - 103%[2]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard_Prep Standard Preparation HPLC_System HPLC Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: HPLC analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and tissue.

Experimental Protocol

2.1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[3]

2.2. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

2.3. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient Elution:

    • 0 - 0.5 min: 5% B

    • 0.5 - 2.0 min: 5% to 30% B

    • 2.0 - 3.0 min: 30% to 70% B

    • 3.0 - 4.0 min: 70% to 95% B

    • 4.0 - 4.5 min: 95% B

    • 4.5 - 5.0 min: 95% to 100% B

    • 5.0 - 5.5 min: 100% B[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 5 µL.[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the IS need to be determined by direct infusion.

2.4. Standard and Sample Preparation:

  • Stock and Working Solutions: Prepare stock solutions of this compound and the IS in methanol. Prepare working solutions by serial dilution.

  • Plasma Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Quantitative Data Summary
ParameterTypical ValueReference
Linearity Range0.5 - 1000 ng/mLAdapted from[4][5]
LLOQ0.5 - 2.5 ng/mLAdapted from[4][5]
Accuracy85 - 115%[3]
Precision (%RSD)< 15%[3]
Extraction Recovery> 80%[3]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC_Injection UHPLC Injection Reconstitution->UHPLC_Injection Mass_Spec Mass Spectrometry (MRM) UHPLC_Injection->Mass_Spec Data_Analysis Data Analysis Mass_Spec->Data_Analysis

Caption: LC-MS/MS sample preparation and analysis workflow.

UV-Vis Spectrophotometry Method

This is a simple and cost-effective method for the determination of this compound in bulk form and simple formulations.

Experimental Protocol

3.1. Instrumentation:

  • Double beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

3.2. Reagents and Materials:

  • Methanol (spectroscopic grade)

  • This compound reference standard

3.3. Method Development:

  • Determination of λmax:

    • Prepare a 10 µg/mL solution of this compound in methanol.

    • Scan the solution from 200 to 400 nm against a methanol blank.

    • The wavelength of maximum absorbance (λmax) should be identified. For a similar pyrimidine derivative, a λmax of 275 nm was observed.[6]

3.4. Standard Solution Preparation:

  • Prepare a stock solution of 100 µg/mL of this compound in methanol.

  • Prepare a series of standard solutions in the range of 50 to 150 µg/mL by diluting the stock solution with methanol.[6]

3.5. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in methanol to obtain a concentration within the calibration range.

3.6. Analysis:

  • Measure the absorbance of the standard and sample solutions at the determined λmax against a methanol blank.

  • Construct a calibration curve of absorbance versus concentration.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Quantitative Data Summary
ParameterTypical ValueReference
λmax~275 nm[6]
Linearity Range50 - 150 µg/mL[6]
Correlation Coefficient (r²)> 0.998

Logical Relationship Diagram

UVVis_Logic cluster_principle Beer-Lambert Law Absorbance Absorbance Concentration Concentration Absorbance->Concentration is proportional to Path_Length Path Length Absorbance->Path_Length is proportional to Molar_Absorptivity Molar Absorptivity

Caption: Principle of UV-Vis spectrophotometric quantification.

References

Application Notes and Protocols: Molecular Docking Studies of 2-Phenylpyrimidine-5-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 2-Phenylpyrimidine-5-sulfonamide. This document is intended to guide researchers through the computational evaluation of this compound as a potential inhibitor of key biological targets, particularly relevant in cancer research. The protocols outlined are based on established methodologies and are designed to be adaptable to various molecular modeling software suites.

Introduction

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antifungal and anticancer properties.[1] The addition of a sulfonamide group can further enhance the therapeutic potential, as sulfonamides are known to target various enzymes, including kinases and carbonic anhydrases.[2][3][4] Molecular docking is a crucial computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[5] It is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action at a molecular level.[6][7]

This document will focus on the hypothetical molecular docking of this compound against a relevant cancer target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.

Data Presentation

The following table summarizes hypothetical quantitative data from a representative molecular docking and in-vitro study of this compound and its analogs against VEGFR2. This data is for illustrative purposes to demonstrate how results can be presented.

Compound ID2D StructureDocking Score (kcal/mol)Estimated Binding Affinity (Ki, µM)Predicted Interactions (Amino Acid Residues)In-vitro IC50 (µM)
This compound -9.80.52Cys919, Asp1046, Glu8851.2
Analog-1 (4'-chloro)-10.20.35Cys919, Asp1046, Phe10470.8
Analog-2 (4'-methoxy)-9.50.78Cys919, Asp1046, Glu8852.5
Sunitinib (Control)-11.50.09Cys919, Asp1046, Glu885, Phe10470.05

Experimental Protocols

A detailed methodology for performing molecular docking studies is provided below. This protocol is generalized and can be adapted for software such as AutoDock, Schrödinger Suite, or MOE.

Protocol 1: Molecular Docking of this compound against VEGFR2

1. Software and Hardware Requirements:

  • Molecular Modeling Software: AutoDock 4.2, MGLTools, Schrödinger Suite (Maestro, Glide), or similar.

  • Visualization Software: PyMOL, Chimera, or VMD.

  • Computational Resources: A high-performance computing cluster or a workstation with a multi-core processor and sufficient RAM.

2. Ligand Preparation: a. Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch. b. Convert the 2D structure to a 3D structure. c. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). d. Assign partial charges (e.g., Gasteiger charges). e. Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock).

3. Protein Preparation: a. Download the 3D crystal structure of the target protein (VEGFR2) from the Protein Data Bank (PDB ID: 4ASD, for example). b. Remove water molecules and any co-crystallized ligands or ions from the protein structure. c. Add polar hydrogen atoms to the protein. d. Assign Kollman charges to the protein atoms. e. Save the prepared protein in a suitable format (e.g., .pdbqt for AutoDock).

4. Grid Generation: a. Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature review. b. Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. c. Generate the grid parameter file using the molecular docking software.

5. Molecular Docking Simulation: a. Set the docking parameters. The Lamarckian Genetic Algorithm (LGA) is commonly used.[8] b. Specify the number of docking runs (e.g., 50-100 runs). c. Run the molecular docking simulation. The software will generate a series of possible binding poses for the ligand within the protein's active site.

6. Analysis of Docking Results: a. Analyze the docking results to identify the best binding pose. This is typically the pose with the lowest binding energy. b. Visualize the protein-ligand complex of the best binding pose using a molecular visualization tool. c. Identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues. d. Compare the docking score and binding mode with a known inhibitor (control) if available.

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Phenylpyrimidine- 5-sulfonamide Inhibitor->VEGFR2 Inhibits

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway by this compound.

Experimental Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) - 3D Structure Generation - Energy Minimization grid_gen Grid Generation - Define Active Site ligand_prep->grid_gen protein_prep Protein Preparation (VEGFR2 - PDB: 4ASD) - Remove Water & Ligands - Add Hydrogens protein_prep->grid_gen docking Molecular Docking - Lamarckian Genetic Algorithm grid_gen->docking results Result Analysis - Binding Energy Calculation - Clustering of Poses docking->results visualization Visualization & Interaction Analysis - Identify H-bonds - Analyze Hydrophobic Interactions results->visualization

References

Application Notes and Protocols: 2-Phenylpyrimidine-5-sulfonamide in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging role of 2-phenylpyrimidine-5-sulfonamide derivatives in antiviral drug discovery. This class of compounds has demonstrated promising activity against a range of clinically relevant viruses. This document outlines their therapeutic potential, mechanism of action, and provides detailed protocols for their evaluation.

Introduction

The this compound scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Recently, this chemical motif has gained significant attention as a promising framework for the development of novel antiviral agents. Derivatives of this core structure have shown potent inhibitory effects against various viruses, including Chikungunya virus (CHIKV), Dengue virus (DENV), and Herpes Simplex Virus-1 (HSV-1).[1][4][5][6][7] The versatility of the this compound core allows for extensive chemical modification, enabling the optimization of antiviral potency, selectivity, and pharmacokinetic properties.

Antiviral Activity and Quantitative Data

Numerous studies have reported the in vitro antiviral efficacy of this compound derivatives. The following tables summarize the key quantitative data, including the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is a crucial measure of a compound's therapeutic window (CC₅₀/EC₅₀).

Table 1: Antiviral Activity of this compound Derivatives against Chikungunya Virus (CHIKV)

Compound IDModificationCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
1 N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amineVero8.6812214.2[5]
6a Optimized derivative of compound 1Vero3.95260>61[5]
5b Chlorine-substituted analogNot Specified5.3Not ReportedNot Reported[5]
5d Iodine-substituted analogNot Specified5.9Not ReportedNot Reported[5]
5c Bromine-substituted analogNot Specified7.1Not ReportedNot Reported[5]

Table 2: Antiviral Activity of Sulfonamide Derivatives against Dengue Virus (DENV)

Compound IDCompound ClassDENV Serotype(s)Cell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
SC22 Sulfonamide ChalconeDENV1-4Not Specified0.71-0.9414.63~15-20[8]
SC27 Sulfonamide ChalconeDENV1-4Not Specified3.15-4.4631.02~7-10[8]
80 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzene-1-sulfonamide derivativeDENV2Not Specified48.2 (protease inhibition IC₅₀)Not ReportedNot Reported[1]

Table 3: Antiviral Activity of Pyrimidine-Sulfonamide Derivatives against Herpes Simplex Virus-1 (HSV-1)

| Compound ID | Modification | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Compound 76 | 2-Pyrimidylbenzothiazole with sulfonamide | Not Specified | Good (compared to acyclovir) | Good | Good |[1] | | Compound 10c | 2-Thiouracil-5-sulfonamide derivative | Vero | Potent (comparable to acyclovir) | Not Reported | Not Reported | | | Compound 3c | 2-Thiouracil-5-sulfonamide derivative | Vero | Potent (comparable to acyclovir) | Not Reported | Not Reported | |

Mechanisms of Action

The antiviral activity of this compound derivatives is attributed to their ability to interfere with key viral processes. The specific mechanism can vary depending on the viral target.

Inhibition of Chikungunya Virus (CHIKV) nsP1 Capping Enzyme

For Chikungunya virus, a key target of this compound class is the non-structural protein 1 (nsP1), which is essential for viral RNA capping. The viral capping process is crucial for the stability and translation of viral RNA. This compound derivatives have been shown to inhibit the guanylylation of nsP1, a critical step in the formation of the 5'-cap structure. By blocking this process, the viral RNA is left uncapped, leading to its degradation and preventing the synthesis of viral proteins.

CHIKV_nsP1_Inhibition cluster_virus CHIKV Replication Cycle cluster_drug Mechanism of Inhibition Viral RNA Viral RNA nsP1 nsP1 Viral RNA->nsP1 nsP1 binds to 5' end Capped Viral RNA Capped Viral RNA nsP1->Capped Viral RNA RNA Capping (Guanylylation & Methylation) Viral Protein Synthesis Viral Protein Synthesis Capped Viral RNA->Viral Protein Synthesis Progeny Virus Progeny Virus Viral Protein Synthesis->Progeny Virus This compound This compound Inhibition This compound->Inhibition Inhibition->nsP1 Blocks Guanylylation

Figure 1. Inhibition of CHIKV nsP1 Capping Machinery.

Inhibition of Dengue Virus (DENV) NS5 Methyltransferase

In the case of Dengue virus, a promising target for sulfonamide derivatives is the NS5 protein, which possesses methyltransferase (MTase) activity. This enzymatic function is vital for the methylation of the viral RNA cap at the N7 and 2'-O positions, a process that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. Certain sulfonamide-containing compounds, such as sulfonamide chalcones, have been shown to bind to the SAM-binding site of the DENV NS5 MTase, acting as competitive inhibitors.[8] This inhibition prevents the proper capping of the viral RNA, thereby disrupting viral replication.

DENV_NS5_Inhibition cluster_virus DENV RNA Capping cluster_drug Mechanism of Inhibition DENV NS5 MTase DENV NS5 MTase Methylated Cap Methylated Cap DENV NS5 MTase->Methylated Cap Methylation of RNA cap SAM S-adenosyl-L-methionine (SAM) SAM->DENV NS5 MTase Binds to SAM-binding site Viral RNA Viral RNA Viral RNA->DENV NS5 MTase Binds to RNA-binding site Sulfonamide Derivative Sulfonamide Derivative Inhibition Sulfonamide Derivative->Inhibition Inhibition->DENV NS5 MTase Competes with SAM for binding

Figure 2. Inhibition of DENV NS5 Methyltransferase.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to evaluate the antiviral activity and cytotoxicity of this compound derivatives.

General Experimental Workflow

The evaluation of novel antiviral compounds typically follows a standardized workflow to ensure accurate and reproducible results.

Antiviral_Workflow Start Start: Compound Synthesis & Characterization Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Determine CC₅₀ Start->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction) Determine EC₅₀ Start->Antiviral_Assay Calculate_SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Cytotoxicity_Assay->Calculate_SI Antiviral_Assay->Calculate_SI Mechanism_Studies Mechanism of Action Studies (e.g., Time-of-Addition, qPCR) Calculate_SI->Mechanism_Studies If SI is promising Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization End End: Candidate for Further Development Lead_Optimization->End

Figure 3. General Workflow for Antiviral Compound Evaluation.

Protocol 1: Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.

Materials:

  • Susceptible host cells (e.g., Vero, Huh-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock of known titer (plaque-forming units per mL, PFU/mL)

  • This compound derivative stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Overlay medium (e.g., containing 1% methylcellulose or agarose in culture medium)

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.

  • Compound Dilution: Prepare serial dilutions of the this compound derivative in cell culture medium.

  • Virus Infection: When the cell monolayer is confluent, remove the growth medium and wash the cells with PBS. Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the serially diluted compound solutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay Application: Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells with the fixing solution for at least 30 minutes. Remove the overlay and the fixing solution, and then stain the cell monolayer with the staining solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compounds.

Materials:

  • Host cells

  • Cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the growth medium from the cells and add the diluted compound solutions. Include a cell control (no compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: qPCR-Based Viral Load Determination

This assay quantifies the amount of viral nucleic acid (RNA or DNA) in cell culture supernatants or cell lysates to assess the inhibitory effect of a compound on viral replication.

Materials:

  • Samples from antiviral assay (cell culture supernatants or cell lysates)

  • Viral RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)

  • Virus-specific forward and reverse primers

  • (Optional) Virus-specific fluorescent probe (e.g., TaqMan probe)

  • qPCR instrument

Procedure:

  • Sample Collection: Collect cell culture supernatants or prepare cell lysates from the antiviral assay at a specific time point post-infection.

  • Nucleic Acid Extraction: Extract viral RNA or DNA from the samples using a commercial extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (for RNA viruses): For RNA viruses, perform reverse transcription to synthesize complementary DNA (cDNA) from the extracted viral RNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, (optional) probe, and the extracted nucleic acid or cDNA.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle of amplification.

  • Data Analysis: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. A lower Ct value indicates a higher initial amount of viral nucleic acid. The viral load can be quantified by comparing the Ct values of the treated samples to a standard curve generated from known quantities of viral nucleic acid. Calculate the reduction in viral load for each compound concentration compared to the virus control.

Conclusion

The this compound scaffold holds significant promise for the development of novel antiviral therapeutics. The data presented in these application notes highlight the potent and selective activity of derivatives against a range of viruses. The detailed protocols provided will enable researchers to effectively screen and characterize new compounds based on this promising chemical framework. Further optimization of this scaffold could lead to the discovery of clinical candidates with broad-spectrum antiviral activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylpyrimidine-5-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Phenylpyrimidine-5-sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is typically approached in a three-step sequence:

  • Synthesis of 2-Phenylpyrimidine: This is the initial step to construct the core heterocyclic structure. A common method is the Suzuki coupling of 2-chloropyrimidine with phenylboronic acid.

  • Chlorosulfonation of 2-Phenylpyrimidine: This step introduces the sulfonyl chloride group at the 5-position of the pyrimidine ring. This is an electrophilic aromatic substitution that can be challenging due to the electron-deficient nature of the pyrimidine ring.

  • Amidation of 2-Phenylpyrimidine-5-sulfonyl chloride: The final step involves the reaction of the sulfonyl chloride with an ammonia source to form the desired sulfonamide.

Q2: Why is the chlorosulfonation of 2-phenylpyrimidine a critical and often low-yielding step?

A2: The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This deactivates the ring towards electrophilic substitution reactions like chlorosulfonation, making harsh reaction conditions necessary, which can lead to side reactions and lower yields.

Q3: What are the common side reactions to be aware of during this synthesis?

A3: Common side reactions include:

  • During chlorosulfonation: Over-sulfonation, or sulfonation at other positions of the phenyl ring. The use of excess chlorosulfonic acid or high temperatures can also lead to charring and decomposition of the starting material.

  • During amidation: Hydrolysis of the sulfonyl chloride back to the sulfonic acid if water is present in the reaction mixture.

Q4: How can I purify the final product, this compound?

A4: Purification of the final product can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water). If impurities persist, column chromatography on silica gel may be necessary.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in 2-Phenylpyrimidine synthesis (Step 1) - Incomplete reaction. - Catalyst deactivation. - Poor quality of reagents.- Monitor the reaction by TLC or LC-MS to ensure completion. - Use a fresh, high-quality palladium catalyst and ensure anaerobic conditions if using a Suzuki coupling protocol. - Use freshly distilled solvents and high-purity starting materials.
Low or no yield in chlorosulfonation (Step 2) - Deactivated pyrimidine ring. - Inappropriate reaction temperature. - Insufficient amount of chlorosulfonating agent.- Consider the use of a co-reagent like thionyl chloride with chlorosulfonic acid to increase reactivity. - Carefully control the reaction temperature; a gradual increase may be necessary to initiate the reaction without causing decomposition. - Use a larger excess of chlorosulfonic acid.
Formation of multiple products in chlorosulfonation - Reaction temperature is too high. - Reaction time is too long.- Optimize the reaction temperature to favor the formation of the desired product. - Monitor the reaction progress and stop it once the desired product is formed to avoid the formation of byproducts.
Low yield in amidation (Step 3) - Hydrolysis of the sulfonyl chloride. - Incomplete reaction.- Ensure strictly anhydrous conditions during the reaction. - Use a sufficient excess of the ammonia source. - Consider using a base like pyridine to catalyze the reaction and neutralize the HCl byproduct.
Difficulty in purifying the final product - Presence of unreacted starting materials or side products.- Optimize the reaction conditions to maximize the conversion to the desired product. - Employ different purification techniques such as recrystallization from various solvents or column chromatography with different solvent systems.

Quantitative Data on Yields of Analogous Reactions

StepReactionSubstrateReagentsYield (%)Reference
1Suzuki Coupling2-chloropyrimidine and phenylboronic acidPdCl₂(dppf), K₂CO₃85Fictional Example
2Chlorosulfonation2-thiouracilChlorosulfonic acid, Thionyl chloride63[1]
3Amidation2-thiouracil-5-sulfonyl chloride3-aminoacetophenone, Pyridine78[1]

Experimental Protocols

Step 1: Synthesis of 2-Phenylpyrimidine

This protocol is based on a standard Suzuki coupling reaction.

Materials:

  • 2-chloropyrimidine

  • Phenylboronic acid

  • Palladium(II) acetate

  • Triphenylphosphine

  • Sodium carbonate

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 2-chloropyrimidine (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a 2M aqueous solution of sodium carbonate (2.0 eq).

  • Add a mixture of toluene and ethanol (e.g., 3:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (around 90-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 2-phenylpyrimidine.

Step 2: Synthesis of 2-Phenylpyrimidine-5-sulfonyl chloride

This protocol is adapted from the chlorosulfonation of similar heterocyclic compounds.

Materials:

  • 2-Phenylpyrimidine

  • Chlorosulfonic acid

  • Thionyl chloride (optional)

  • Dichloromethane (anhydrous)

Procedure:

  • In a fume hood, cool a flask containing chlorosulfonic acid (at least 5 eq) to 0 °C in an ice bath.

  • Slowly add 2-phenylpyrimidine (1.0 eq) portion-wise to the cold chlorosulfonic acid with vigorous stirring.

  • (Optional) Add thionyl chloride (1.0-2.0 eq) dropwise to the mixture.

  • Allow the reaction mixture to slowly warm to room temperature and then heat it carefully to 50-70 °C.

  • Monitor the reaction by quenching a small aliquot with water and analyzing the aqueous layer by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • The solid precipitate of 2-phenylpyrimidine-5-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum. This crude product is often used directly in the next step.

Step 3: Synthesis of this compound

Materials:

  • 2-Phenylpyrimidine-5-sulfonyl chloride

  • Ammonia solution (e.g., 28% in water) or anhydrous ammonia in a suitable solvent

  • Dichloromethane or Tetrahydrofuran (anhydrous)

  • Pyridine (optional, as a catalyst and acid scavenger)

Procedure:

  • Dissolve the crude 2-phenylpyrimidine-5-sulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated ammonia solution (e.g., 10 eq) or bubble anhydrous ammonia gas through the solution.

  • (Optional) Add pyridine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: 2-Phenylpyrimidine Synthesis cluster_step2 Step 2: Chlorosulfonation cluster_step3 Step 3: Amidation 2-Chloropyrimidine 2-Chloropyrimidine Suzuki_Coupling Suzuki_Coupling 2-Chloropyrimidine->Suzuki_Coupling Phenylboronic_Acid Phenylboronic_Acid Phenylboronic_Acid->Suzuki_Coupling 2-Phenylpyrimidine 2-Phenylpyrimidine Suzuki_Coupling->2-Phenylpyrimidine Chlorosulfonation Chlorosulfonation 2-Phenylpyrimidine->Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Chlorosulfonation 2-Phenylpyrimidine-5-sulfonyl_chloride 2-Phenylpyrimidine-5-sulfonyl_chloride Chlorosulfonation->2-Phenylpyrimidine-5-sulfonyl_chloride Amidation Amidation 2-Phenylpyrimidine-5-sulfonyl_chloride->Amidation Ammonia Ammonia Ammonia->Amidation This compound This compound Amidation->this compound

Caption: Synthetic workflow for this compound.

TroubleshootingFlow Start Low Yield Observed Step Which step has low yield? Start->Step Step1_Issues Step 1: 2-Phenylpyrimidine Synthesis Step->Step1_Issues Step 1 Step2_Issues Step 2: Chlorosulfonation Step->Step2_Issues Step 2 Step3_Issues Step 3: Amidation Step->Step3_Issues Step 3 Step1_Sol1 Check catalyst activity. Ensure anhydrous conditions. Step1_Issues->Step1_Sol1 Step2_Sol1 Increase excess of chlorosulfonic acid. Use co-reagent (e.g., SOCl₂). Optimize temperature. Step2_Issues->Step2_Sol1 Step3_Sol1 Ensure anhydrous conditions. Use excess ammonia. Add a base catalyst (e.g., pyridine). Step3_Issues->Step3_Sol1

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Purification of 2-Phenylpyrimidine-5-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-phenylpyrimidine-5-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently cited methods for the purification of this compound and related analogs are recrystallization and silica gel column chromatography. Recrystallization is often attempted from solvents like ethanol or mixtures of ethanol and acetic acid.[1] For more challenging separations of impurities with similar polarity, silica gel chromatography is employed.[2]

Q2: What are the likely impurities in a crude sample of this compound?

A2: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials (e.g., benzamidine, sulfonated pyrimidine precursors), reagents, and side-products from competing reactions. It is also possible for small amounts of related pyrimidine sulfonamide isomers to form.

Q3: My purified this compound appears to be degrading. What could be the cause?

A3: Pyrimidine and sulfonamide moieties can be susceptible to degradation under certain conditions. Prolonged exposure to harsh acidic or basic conditions, high temperatures, or even microbial contamination can lead to decomposition.[3][4][5] It is advisable to use mild purification conditions and store the purified compound in a cool, dry, and dark place.

Q4: I am having trouble dissolving my crude this compound for purification. What solvents should I try?

A4: Similar complex heterocyclic compounds can exhibit limited solubility in common organic solvents. If standard solvents like ethanol or ethyl acetate are ineffective, more polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be required for initial dissolution, followed by techniques like anti-solvent precipitation or diffusion crystallization.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery after recrystallization - The compound is too soluble in the chosen solvent. - The volume of the solvent used was excessive. - Premature crystallization occurred during hot filtration.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use a minimal amount of hot solvent to dissolve the crude product. - Preheat the filtration apparatus to prevent premature crystallization. - Try a multi-solvent system for recrystallization.
Oily product obtained after solvent evaporation - Presence of low-melting point impurities. - Residual solvent trapped in the product.- Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. - Purify the oil using silica gel column chromatography. - Ensure complete removal of high-boiling solvents like DMF or DMSO under high vacuum.
Product is not pure after a single recrystallization - Impurities have similar solubility profiles to the product. - Co-crystallization of impurities with the product.- Perform a second recrystallization using a different solvent system. - Purify the material by silica gel column chromatography. - Consider a preliminary purification step, such as an acid-base wash, to remove certain types of impurities.
Streaking or poor separation on TLC plate - The compound may be too polar for the chosen mobile phase. - The sample is overloaded on the TLC plate. - The compound may be interacting strongly with the silica gel.- Increase the polarity of the mobile phase by adding a small amount of methanol or acetic acid. - Apply a more dilute solution of the sample to the TLC plate. - Consider using a different stationary phase, such as alumina or reverse-phase silica.
Difficulty in growing single crystals for X-ray analysis - Rapid crystallization leading to small or poorly formed crystals. - High purity is required for single crystal growth.- Employ slow crystallization techniques such as solvent evaporation, vapor diffusion, or layering of a solvent/anti-solvent system.[6] - Ensure the starting material is of the highest possible purity.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a flask, add the crude this compound. Gradually add hot ethanol while stirring and heating until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can be placed in an ice bath or refrigerator once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Visual Guides

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude_Product Crude 2-Phenylpyrimidine- 5-sulfonamide Recrystallization Recrystallization Crude_Product->Recrystallization Simple Impurity Profile Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Complex Mixture Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization Further Purification Needed Purity_Check->Column_Chromatography Further Purification Needed Pure_Product Pure Product Purity_Check->Pure_Product Purity Confirmed

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Attempt Pure Is the product pure? Start->Pure Good_Yield Is the yield acceptable? Pure->Good_Yield Yes Change_Method Consider Column Chromatography Pure->Change_Method No Success Purification Successful Good_Yield->Success Yes Optimize_Recrystallization Optimize Recrystallization (e.g., different solvent, slower cooling) Good_Yield->Optimize_Recrystallization No Change_Method->Start Optimize_Recrystallization->Start

Caption: Troubleshooting decision tree for purification.

References

2-Phenylpyrimidine-5-sulfonamide stability problems in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-phenylpyrimidine-5-sulfonamide in solution. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The guidance provided here is based on the general chemical properties of sulfonamides and pyrimidine derivatives, as well as data from closely related analogs. It is crucial to perform compound-specific stability studies for your particular experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by several factors:

  • pH: The pH of the solution is a critical factor. Sulfonamides can undergo hydrolysis, and the rate of this degradation is often pH-dependent. Generally, acidic conditions may promote hydrolysis of the sulfonamide group.[1][2] Some simple pyrimidine sulfonates have been shown to be susceptible to hydrolysis in both acidic and alkaline environments.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation, including hydrolysis.[2] For long-term storage, lower temperatures are recommended.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation. A common photodegradation pathway for sulfonamides involves the cleavage of the sulfur-nitrogen (S-N) bond.

  • Solvent: The choice of solvent can impact solubility and stability. While organic solvents like DMSO are often used for initial stock solutions, the properties of the aqueous buffer used for final dilutions will significantly influence stability.

  • Presence of Oxidizing Agents: The molecule may be susceptible to oxidation, so avoiding contact with strong oxidizing agents is advisable.

Q2: What are the likely degradation pathways for this compound?

Based on the chemistry of sulfonamides and pyrimidine derivatives, the following degradation pathways are plausible:

  • Hydrolysis: This is a common degradation route for sulfonamides, which can lead to the cleavage of the sulfonamide bond to form the corresponding sulfonic acid and amine. The pyrimidine ring itself might also be susceptible to hydrolytic cleavage under certain pH and temperature conditions.

  • Photodegradation: Upon exposure to light, cleavage of the S-N bond is a likely outcome. This can generate radical species that may lead to a cascade of further reactions and the formation of various degradation products.

  • Oxidation: The nitrogen and sulfur atoms in the molecule could be susceptible to oxidation, leading to the formation of N-oxides or sulfones, respectively.

Q3: What are the visual signs of degradation I should look for in my solution?

While chemical degradation is often not visible, you should be cautious if you observe any of the following changes in your solution:

  • Color Change: A change in the color of the solution can indicate the formation of degradation products.

  • Precipitation: The formation of a precipitate could indicate that the compound is degrading into less soluble products or that the compound itself is coming out of solution due to changes in the solvent composition or temperature.

  • Haze or Cloudiness: Similar to precipitation, the development of a haze suggests a loss of solubility or the formation of insoluble byproducts.

Any visual change should be followed up with analytical techniques to confirm the integrity of the compound.

Q4: What are the recommended storage conditions for stock solutions of this compound?

To maximize the shelf-life of your stock solutions, the following storage conditions are recommended:

  • Solvent: Prepare initial stock solutions in a high-purity, anhydrous solvent in which the compound is highly soluble and stable, such as DMSO.

  • Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in Biological Assays

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of your this compound from a frozen stock solution immediately before each experiment.

  • Minimize Incubation Time: If possible, minimize the time the compound spends in aqueous assay buffer before and during the experiment.

  • pH and Temperature Control: Ensure the pH and temperature of your assay buffers are well-controlled and consistent across experiments.

  • Solvent Control: Run a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) at the same final concentration used in your experiment to ensure the solvent itself is not affecting the assay.

  • Purity Check: If problems persist, verify the purity of your stock solution using an appropriate analytical method like HPLC-UV.

Issue 2: Precipitate Formation Upon Dilution in Aqueous Buffer

Possible Cause: Poor aqueous solubility of the compound.

Troubleshooting Steps:

  • Decrease Final Concentration: The compound may not be soluble at the desired final concentration in the aqueous buffer. Try lowering the concentration.

  • Modify Buffer Composition:

    • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with slight adjustments to the buffer pH (if compatible with your assay) to see if solubility improves.

    • Co-solvents: Consider the addition of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG) to the final aqueous buffer, if permissible for your experimental system.

  • Use of Solubilizing Agents: For in vitro assays, the inclusion of a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or serum albumin in the buffer can sometimes improve the solubility of hydrophobic compounds.

  • Sonication: Briefly sonicating the solution after dilution may help to dissolve small amounts of precipitate, but be cautious as this can also generate heat.

Data Presentation

Table 1: General Stability Profile of Sulfonamides in Aqueous Solution

ConditionGeneral Stability TrendPotential Degradation PathwayReference
Acidic pH (e.g., < 4) Decreased stabilityHydrolysis[1][2]
Neutral pH (e.g., 7) Generally stableSlow Hydrolysis[1]
Alkaline pH (e.g., > 9) Generally stableHydrolysis (compound specific)[1]
Elevated Temperature Decreased stabilityAccelerated Hydrolysis/Oxidation[2]
UV Light Exposure Decreased stabilityPhotodegradation (S-N bond cleavage)

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method to assess the stability of this compound in solution.

Objective: To quantify the remaining parent compound and detect the formation of degradation products over time.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Incubation: Dilute the stock solution to the desired starting concentration (e.g., 100 µM) in the test solution (e.g., phosphate-buffered saline, pH 7.4). Prepare separate samples for each time point and condition to be tested (e.g., different pH, temperature, light exposure).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample.

  • Sample Quenching (Optional): If degradation is rapid, it may be necessary to stop the reaction by adding an equal volume of cold acetonitrile or by freezing the sample immediately at -80°C.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes. This will need to be optimized for your specific compound and potential degradants.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for the optimal absorbance wavelength of the parent compound (e.g., using a photodiode array detector).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the parent compound remaining relative to the T=0 time point.

    • Observe the appearance of new peaks, which may represent degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation Under Test Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Dilute to Working Concentration (e.g., 100 µM in Test Buffer) stock->working conditions pH, Temperature, Light working->conditions sampling Sample at Time Points (0, 2, 4, 8, 24h) conditions->sampling hplc HPLC-UV Analysis sampling->hplc data Data Analysis (% Remaining, Degradant Peaks) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_oxidation Oxidation parent This compound sulfonic_acid 2-Phenylpyrimidine-5-sulfonic acid parent->sulfonic_acid + H2O (Acid/Base) amine Ammonia parent->amine + H2O (Acid/Base) sn_cleavage S-N Bond Cleavage Products parent->sn_cleavage hν (UV light) oxidized_products Oxidized Derivatives (e.g., N-oxides, Sulfones) parent->oxidized_products [O]

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Crystallization of 2-Phenylpyrimidine-5-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-Phenylpyrimidine-5-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of this compound?

A1: Based on the general solubility of sulfonamides and pyrimidine derivatives, a good starting point for solvent screening would include polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile. Alcohols like methanol, ethanol, and isopropanol are also common choices. For compounds with lower solubility, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, often in combination with an anti-solvent.[1] It is crucial to perform a thorough solvent screen to identify the optimal conditions.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" or the formation of a liquid phase instead of solid crystals is a common issue, often caused by high supersaturation or the presence of impurities. To address this, you can try the following:

  • Reduce the rate of supersaturation: Slow down the cooling process or the addition of an anti-solvent.

  • Lower the concentration: Start with a more dilute solution.

  • Change the solvent system: A different solvent or a mixture of solvents might favor crystal formation over oiling.

  • Introduce seed crystals: If you have a small amount of crystalline material, adding it to the supersaturated solution can induce crystallization.

  • Increase the temperature: In some cases, heating the solution slightly can redissolve the oil, and upon very slow cooling, crystals may form.

Q3: I am observing different crystal habits (e.g., needles, plates). Does this indicate polymorphism?

A3: Observing different crystal habits can be an indication of polymorphism, where a compound can exist in multiple crystalline forms.[2][3] Sulfonamides are known to exhibit polymorphism, which can significantly impact physicochemical properties like solubility and bioavailability.[2][3] To investigate this further, it is recommended to characterize the different crystal forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Q4: Crystal growth is extremely slow. How can I accelerate the process?

A4: Slow crystal growth can be due to several factors, including low supersaturation or the presence of inhibitors. To promote faster growth:

  • Increase supersaturation: This can be achieved by slowly evaporating the solvent or by carefully adding an anti-solvent. Be cautious not to induce precipitation of amorphous material.

  • Optimize temperature: A systematic study of temperature effects can help identify the optimal range for crystal growth.

  • Utilize seeding: Introducing seed crystals of the desired polymorph can significantly reduce the nucleation time and promote growth.

  • Agitation: Gentle stirring or agitation can sometimes improve mass transfer and accelerate crystal growth, but it can also lead to the formation of smaller crystals.

Troubleshooting Guides

Issue 1: Poor Solubility

If you are struggling to dissolve this compound, consider the following troubleshooting steps.

Question Possible Cause Suggested Solution
Have you tried a range of solvents? The compound may have limited solubility in common solvents.Screen a diverse range of solvents, including polar aprotic (e.g., DMF, DMSO), polar protic (e.g., methanol, ethanol), and less polar (e.g., ethyl acetate, dichloromethane) options.[1]
Is the starting material pure? Impurities can sometimes suppress solubility.Purify the starting material using techniques like column chromatography or recrystallization from a different solvent system.
Have you tried heating the solution? Solubility often increases with temperature.Gently heat the solvent while adding the compound. Ensure the compound is stable at elevated temperatures.
Is the pH of the solution optimal? For ionizable compounds like sulfonamides, pH can significantly affect solubility.[4]Adjusting the pH of the solution might improve solubility. For sulfonamides, solubility can be influenced by the acidity of the medium.[4][5]
Issue 2: Formation of Amorphous Precipitate

If an amorphous solid precipitates instead of crystals, use this guide to troubleshoot.

Question Possible Cause Suggested Solution
Is the solution too supersaturated? Rapidly creating a highly supersaturated solution can lead to amorphous precipitation.Decrease the initial concentration of the compound. Slow down the cooling rate or the addition of the anti-solvent.
Is the solvent system appropriate? Some solvents may not be conducive to crystallization for your compound.Experiment with different solvent/anti-solvent combinations. A solvent in which the compound has moderate solubility is often a good starting point.
Are there impurities present? Impurities can inhibit crystal nucleation and growth.Ensure the starting material is of high purity.
Have you tried seeding the solution? Spontaneous nucleation may be difficult.Introduce seed crystals to provide a template for crystal growth.

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization
  • Dissolve the this compound in a suitable solvent at a concentration slightly below its saturation point at room temperature.

  • Filter the solution through a syringe filter (0.2 µm) into a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm perforated with a needle.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for crystal formation.

Protocol 2: Vapor Diffusion Crystallization

Hanging Drop Method:

  • Dissolve the compound in a "well" solvent in which it is highly soluble.

  • Place a larger volume of a "reservoir" solution (an anti-solvent in which the compound is poorly soluble) in the well of a vapor diffusion plate.

  • Pipette a small drop (1-5 µL) of the compound solution onto a siliconized glass coverslip.

  • Invert the coverslip and place it over the well, sealing it with grease.

  • Over time, the anti-solvent vapor from the reservoir will diffuse into the drop, slowly increasing the supersaturation and inducing crystallization.

Sitting Drop Method:

  • Similar to the hanging drop method, but the drop of the compound solution is placed directly on a post within the well of the crystallization plate.

  • The reservoir solution surrounds the post, and vapor diffusion occurs in the same manner.

Protocol 3: Anti-Solvent Addition Crystallization
  • Dissolve the this compound in a small amount of a "good" solvent in which it is readily soluble.

  • Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble, drop by drop, while gently stirring.

  • Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • If the turbidity persists, add a few drops of the "good" solvent to redissolve the precipitate.

  • Allow the solution to stand undisturbed. Crystals should form as the local supersaturation equilibrates. A researcher on a similar pyrimidine-based compound found success by dissolving their compound in DMF and using DCM as the anti-solvent in a diffusion setup.[1]

Visual Guides

Troubleshooting_Workflow start Start Crystallization Experiment outcome Observe Outcome start->outcome crystals Single Crystals Obtained outcome->crystals Success no_crystals No Crystals / Precipitate outcome->no_crystals No Crystals oiling_out Oiling Out outcome->oiling_out Oil Formation amorphous Amorphous Precipitate outcome->amorphous Amorphous Solid end End crystals->end troubleshoot_solubility Troubleshoot Solubility no_crystals->troubleshoot_solubility troubleshoot_oiling Troubleshoot Oiling oiling_out->troubleshoot_oiling troubleshoot_amorphous Troubleshoot Amorphous Precipitate amorphous->troubleshoot_amorphous troubleshoot_solubility->start Modify Protocol troubleshoot_oiling->start Modify Protocol troubleshoot_amorphous->start Modify Protocol

Caption: A logical workflow for troubleshooting common crystallization issues.

Crystallization_Methods cluster_slow_evaporation Slow Evaporation cluster_vapor_diffusion Vapor Diffusion cluster_anti_solvent Anti-Solvent Addition se1 Dissolve Compound se2 Filter Solution se1->se2 se3 Slowly Evaporate Solvent se2->se3 se4 Monitor for Crystals se3->se4 vd1 Prepare Compound Solution (Drop) vd3 Equilibrate via Vapor Phase vd1->vd3 vd2 Prepare Anti-solvent (Reservoir) vd2->vd3 vd4 Crystals Form in Drop vd3->vd4 as1 Dissolve in 'Good' Solvent as2 Slowly Add 'Poor' Solvent as1->as2 as3 Induce Turbidity as2->as3 as4 Allow to Stand as3->as4

Caption: Overview of common laboratory crystallization techniques.

References

Technical Support Center: Synthesis of 2-Phenylpyrimidine-5-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenylpyrimidine-5-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound is typically approached in two main stages: first, the construction of the 2-phenylpyrimidine core, followed by the introduction of the 5-sulfonamide group. Two common methods for forming the core are the Pinner synthesis and the Suzuki coupling. The sulfonamide group is generally introduced via sulfonation to form a sulfonyl chloride, which is then reacted with ammonia.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include reaction temperature, choice of catalyst and solvent, and the stoichiometry of the reactants. For instance, in the Suzuki coupling, the palladium catalyst, base, and solvent system significantly impact the yield and purity of the 2-phenylpyrimidine intermediate. During sulfonation, controlling the temperature is crucial to prevent side reactions like polysulfonylation and decomposition.

Q3: How can I purify the final this compound product?

A3: Purification of the final product and intermediates is typically achieved through recrystallization or column chromatography. For sulfonamides, which can be highly polar, reverse-phase chromatography may be effective. Washing the crude product with appropriate solvents can help remove unreacted starting materials and byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic step.

Part 1: Synthesis of the 2-Phenylpyrimidine Core

Two primary methods for synthesizing the 2-phenylpyrimidine core are the Pinner synthesis and the Suzuki-Miyaura cross-coupling.

This method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with benzamidine.

Problem 1: Low yield of 2-phenylpyrimidine.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Increase reaction time or temperature. Ensure adequate mixing.Drive the reaction to completion, increasing product yield.
Side reactions Use a milder base or lower the reaction temperature to minimize self-condensation of the dicarbonyl compound.Reduce the formation of polymeric byproducts and increase the yield of the desired pyrimidine.
Decomposition of reactants or product Use a less harsh base or acid catalyst. Ensure the reaction is performed under an inert atmosphere if reactants are air-sensitive.Minimize degradation and improve the overall yield.
Suboptimal pH Adjust the pH of the reaction mixture. The optimal pH can vary depending on the specific substrates and catalysts used.Enhance the rate of the desired cyclization reaction over side reactions.

Problem 2: Presence of significant impurities in the crude product.

Potential Cause Troubleshooting Step Expected Outcome
Unreacted starting materials Optimize the stoichiometry of the reactants. A slight excess of the amidine may be beneficial.Ensure complete conversion of the limiting reagent.
Self-condensation of the 1,3-dicarbonyl compound Add the dicarbonyl compound slowly to the reaction mixture containing the amidine and base.Minimize the concentration of the dicarbonyl compound at any given time, reducing the rate of self-condensation.
Formation of isomeric pyrimidines This is less common in the Pinner synthesis with symmetrical dicarbonyls but can occur with unsymmetrical ones. Careful selection of starting materials is key.Ensure the formation of the desired regioisomer.

This reaction couples a halogenated pyrimidine (e.g., 2-chloropyrimidine) with phenylboronic acid in the presence of a palladium catalyst and a base.

Problem 1: Low yield of 2-phenylpyrimidine.

Potential Cause Troubleshooting Step Expected Outcome
Catalyst deactivation Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use degassed solvents.Maintain catalyst activity throughout the reaction, leading to higher conversion.
Inefficient transmetalation The choice of base is critical. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are commonly used. Experiment with different bases to find the optimal one for your specific system.Facilitate the transfer of the phenyl group from the boronic acid to the palladium catalyst, a key step in the catalytic cycle.
Homocoupling of phenylboronic acid Reduce the reaction temperature or use a less reactive catalyst system. Ensure the absence of oxygen.Minimize the formation of biphenyl byproduct, which consumes the boronic acid and complicates purification.
Hydrolytic deboronation of phenylboronic acid Use anhydrous solvents and ensure starting materials are dry.Prevent the decomposition of the boronic acid, ensuring its availability for the cross-coupling reaction.

Quantitative Data from Suzuki Coupling Optimization:

The following table, based on data for a similar Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid, illustrates the impact of reaction conditions on yield.[1]

Catalyst (mol%) Base Solvent Temperature (°C) Time (h) Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1002081
Pd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801275
Pd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1002078
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1101885

Problem 2: Difficulty in removing palladium catalyst residues.

Potential Cause Troubleshooting Step Expected Outcome
Adsorption of palladium onto the product After the reaction, treat the crude product with a scavenger resin or activated carbon.Effectively remove residual palladium, which is often necessary for pharmaceutical applications.
Incomplete precipitation of palladium Filter the reaction mixture through a pad of celite after completion.Remove heterogeneous palladium species.
Part 2: Introduction of the 5-Sulfonamide Group

This stage involves the sulfonation of the 2-phenylpyrimidine core to form a sulfonyl chloride, followed by amination.

Problem 1: Low yield of 2-phenylpyrimidine-5-sulfonyl chloride during sulfonation.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete sulfonation Increase the reaction time or use a stronger sulfonating agent (e.g., fuming sulfuric acid instead of concentrated sulfuric acid).Drive the electrophilic aromatic substitution to completion.
Desulfonation Avoid excessive heating and high concentrations of water in the reaction mixture, as sulfonation is a reversible reaction.[2][3]Prevent the reverse reaction from occurring, thus preserving the sulfonated product.
Polysulfonylation Use milder reaction conditions (lower temperature, less concentrated acid) and control the stoichiometry of the sulfonating agent.Improve the selectivity for monosulfonation at the desired 5-position.
Ring degradation The pyrimidine ring can be susceptible to cleavage under harsh acidic conditions. Use the mildest possible conditions that still afford a reasonable reaction rate.Preserve the integrity of the heterocyclic core.

Problem 2: Formation of 2-phenylpyrimidine-5-sulfonic acid instead of the sulfonamide during amination.

Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis of the sulfonyl chloride Ensure that the amination reaction is carried out under anhydrous conditions until the addition of the amine. The sulfonyl chloride intermediate is often moisture-sensitive.[4][5][6][7]Minimize the formation of the sulfonic acid byproduct.
Slow amination reaction Use a more concentrated solution of ammonia or a more nucleophilic amine. The reaction can also be accelerated by increasing the temperature, but this may also increase the rate of hydrolysis.Favor the desired amination reaction over the competing hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylpyrimidine via Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki coupling of chloropyrimidines.

Materials:

  • 2-Chloropyrimidine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

Procedure:

  • To a reaction vessel, add 2-chloropyrimidine (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed toluene to the vessel.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-phenylpyrimidine.

Protocol 2: Sulfonation of 2-Phenylpyrimidine

Materials:

  • 2-Phenylpyrimidine

  • Fuming sulfuric acid (oleum)

Procedure:

  • Cool a flask containing fuming sulfuric acid (e.g., 20% SO₃) to 0 °C in an ice bath.

  • Slowly add 2-phenylpyrimidine to the cold acid with vigorous stirring. The pyrimidine ring is deactivated, so forcing conditions are necessary.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C.

  • Maintain this temperature for several hours, monitoring the reaction by quenching a small aliquot in water and analyzing by HPLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • The product, 2-phenylpyrimidine-5-sulfonic acid, may precipitate. Isolate it by filtration. To obtain the sulfonyl chloride, the reaction mixture is typically treated with a chlorinating agent like thionyl chloride or phosphorus pentachloride before quenching.

Protocol 3: Synthesis of this compound

Materials:

  • 2-Phenylpyrimidine-5-sulfonyl chloride

  • Aqueous ammonia (concentrated)

Procedure:

  • Cool a solution of concentrated aqueous ammonia in a suitable solvent (e.g., THF) in an ice bath.

  • Slowly add a solution of 2-phenylpyrimidine-5-sulfonyl chloride in a minimal amount of an anhydrous solvent (e.g., THF, dioxane) to the cold ammonia solution with stirring.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • The solid sulfonamide may precipitate from the aqueous solution. If not, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathways cluster_pinner Pinner Synthesis cluster_suzuki Suzuki Coupling cluster_sulfonamide_formation Sulfonamide Formation 1,3-Dicarbonyl 1,3-Dicarbonyl Compound 2-Phenylpyrimidine_Pinner 2-Phenylpyrimidine 1,3-Dicarbonyl->2-Phenylpyrimidine_Pinner Condensation Benzamidine Benzamidine Benzamidine->2-Phenylpyrimidine_Pinner 2-Phenylpyrimidine 2-Phenylpyrimidine 2-Phenylpyrimidine_Pinner->2-Phenylpyrimidine 2-Chloropyrimidine 2-Chloropyrimidine 2-Phenylpyrimidine_Suzuki 2-Phenylpyrimidine 2-Chloropyrimidine->2-Phenylpyrimidine_Suzuki Pd Catalyst, Base Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->2-Phenylpyrimidine_Suzuki 2-Phenylpyrimidine_Suzuki->2-Phenylpyrimidine Sulfonyl_Chloride 2-Phenylpyrimidine- 5-sulfonyl chloride 2-Phenylpyrimidine->Sulfonyl_Chloride Sulfonation Sulfonamide 2-Phenylpyrimidine- 5-sulfonamide Sulfonyl_Chloride->Sulfonamide Amination (NH₃) Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Check_Inert Is the reaction under inert atmosphere? Start->Check_Inert Check_Base Is the base appropriate and sufficient? Check_Inert->Check_Base Yes Fix_Inert Degas solvents and use N₂ or Ar atmosphere. Check_Inert->Fix_Inert No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Fix_Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Check_Base->Fix_Base No Check_Catalyst Is the catalyst active? Check_Temp->Check_Catalyst Yes Fix_Temp Optimize temperature. Too low: slow reaction. Too high: decomposition. Check_Temp->Fix_Temp No Success Yield Improved Check_Catalyst->Success Yes Fix_Catalyst Use fresh catalyst and ligand. Screen different catalyst systems. Check_Catalyst->Fix_Catalyst No Side_Reactions_Sulfonation Main 2-Phenylpyrimidine Desired 2-Phenylpyrimidine- 5-sulfonic acid Main->Desired Sulfonation (desired) Polysulfonation Di-sulfonated product Main->Polysulfonation Harsh conditions Degradation Ring Cleavage Products Main->Degradation Excessive heat/acid Desulfonation Desulfonation (starting material) Desired->Desulfonation Reversible (heat, H₂O)

References

Technical Support Center: Enhancing the Biological Activity of 2-Phenylpyrimidine-5-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Phenylpyrimidine-5-sulfonamide. The guidance provided is based on established principles for enhancing the biological activity of related sulfonamide and pyrimidine derivatives, as direct literature on this specific compound is not extensively available.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological activities of this compound?

A1: While specific data for this compound is limited, based on its structural components, it may exhibit a range of biological activities. The sulfonamide group is a key feature in various drugs, including antibacterial, anticancer, antiviral, and antifungal agents.[1][2][3] The pyrimidine nucleus is also a common scaffold in molecules with diverse pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory effects.[4] Therefore, this compound could potentially be explored for these therapeutic areas.

Q2: What is the likely mechanism of action for this compound?

A2: The mechanism of action will depend on the therapeutic target. For antibacterial activity, sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5][6][7][8] In cancer, sulfonamide derivatives have been shown to inhibit carbonic anhydrase or vascular endothelial growth factor receptor-2 (VEGFR-2).[1][9][[“]] For antifungal activity, 2-phenylpyrimidine derivatives have been developed as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[11][12]

Q3: How can I enhance the biological activity of my this compound compound?

A3: Enhancing biological activity often involves chemical modification of the lead compound. Structure-activity relationship (SAR) studies on related molecules suggest several strategies:

  • Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups on the phenyl ring can modulate activity. Halogen substitutions have been shown to influence the antifungal activity of 2-phenylpyrimidine derivatives.[11]

  • Modification of the Sulfonamide Group: The R1 and R2 substituents on the sulfonamide group are critical for its biological activity and can be modified to interact with different receptors.[13]

  • Introduction of Additional Heterocyclic Moieties: Hybrid molecules incorporating other heterocyclic rings (e.g., thiazole, pyrazole) have shown enhanced biological activities.[14]

Troubleshooting Guide

Problem 1: Low Solubility of the Compound

  • Possible Cause: The planar aromatic nature of the 2-phenylpyrimidine core combined with the sulfonamide group may lead to poor solubility in aqueous solutions.

  • Troubleshooting Steps:

    • pH Adjustment: Depending on the pKa of the sulfonamide, adjusting the pH of the buffer may improve solubility.

    • Co-solvents: Use of a small percentage of a biocompatible co-solvent such as DMSO or ethanol can aid in solubilization. Ensure the final concentration of the co-solvent does not affect the experimental results.

    • Salt Formation: If the compound has a suitable basic or acidic center, forming a pharmaceutically acceptable salt can significantly improve solubility.

    • Structural Modification: Introduce polar functional groups to the core structure to enhance hydrophilicity.

Problem 2: Lack of Observed Biological Activity in Initial Screens

  • Possible Cause: The compound may not be active against the chosen target or cell line, or the experimental conditions may not be optimal.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Confirm the purity and identity of the compound using techniques like NMR and mass spectrometry.

    • Expand Screening Panel: Test the compound against a broader range of targets or cell lines based on the potential activities of sulfonamides and pyrimidines.

    • Optimize Assay Conditions: Vary parameters such as compound concentration, incubation time, and cell density.

    • Consider Prodrug Strategy: The compound may require metabolic activation. Investigate potential prodrug forms that can be converted to the active compound in vivo or in the cellular environment.

Problem 3: High Cytotoxicity in Normal Cell Lines

  • Possible Cause: The compound may have off-target effects leading to general toxicity.

  • Troubleshooting Steps:

    • Determine IC50/CC50: Quantify the cytotoxicity in both cancer and normal cell lines to determine the therapeutic index.

    • SAR for Toxicity: Synthesize and test analogs to identify the structural motifs responsible for cytotoxicity and separate them from the desired biological activity.

    • Targeted Delivery: Explore drug delivery systems (e.g., nanoparticles, antibody-drug conjugates) to specifically deliver the compound to the target cells and reduce systemic toxicity.

Data Presentation

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogs (Antifungal Activity against C. albicans)

Compound IDPhenyl Ring Substitution (R)Sulfonamide Substitution (R')MIC (µg/mL)
PPS-01HH64
PPS-024-ClH32
PPS-034-FH32
PPS-042,4-diClH16
PPS-054-ClCH364
PPS-064-ClCyclopropyl>128

This table is a hypothetical representation to guide SAR studies and does not represent actual experimental data.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is based on the CLSI M27-A3 guidelines for yeast.[11]

  • Preparation of Inoculum:

    • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentrations.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control, determined visually or by spectrophotometry.

Protocol 2: Carbonic Anhydrase Inhibition Assay

  • Reagents:

    • Purified human carbonic anhydrase isoenzyme (e.g., hCA I or hCA II).

    • p-Nitrophenyl acetate (p-NPA) as the substrate.

    • Tris-HCl buffer.

    • Test compound (this compound derivative) and a known inhibitor (e.g., Acetazolamide).

  • Assay Procedure:

    • Add buffer, enzyme, and varying concentrations of the test compound or standard inhibitor to the wells of a 96-well plate.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the substrate (p-NPA).

    • Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the absorbance at 400 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of Analogs purification Purification (HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization solubility Solubility Assessment characterization->solubility primary_assay Primary Assay (e.g., Antifungal) solubility->primary_assay secondary_assay Secondary Assay (e.g., Enzyme Inhibition) primary_assay->secondary_assay cytotoxicity Cytotoxicity Assay primary_assay->cytotoxicity sar_analysis SAR Analysis secondary_assay->sar_analysis cytotoxicity->sar_analysis sar_analysis->synthesis Iterative Design adme_studies In vitro ADME sar_analysis->adme_studies lead_compound Lead Compound Identification adme_studies->lead_compound

Caption: Experimental workflow for the development of this compound analogs.

signaling_pathway cluster_bacterial_folate Proposed Antibacterial Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folic Acid Synthesis DHPS->Folate DNA Bacterial DNA Replication Folate->DNA Compound This compound Compound->DHPS Inhibition

Caption: Proposed mechanism of antibacterial action via folate synthesis inhibition.

logical_relationship A Initial Compound B Low Activity A->B C Low Solubility A->C D Structural Modification B->D C->D E Improved Activity D->E F Improved Solubility D->F G Lead Optimization E->G F->G

Caption: Logical relationship for troubleshooting and lead optimization.

References

Technical Support Center: Scaling Up the Synthesis of 2-Phenylpyrimidine-5-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-Phenylpyrimidine-5-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves a multi-step process. This typically starts with the construction of the pyrimidine ring, followed by sulfonation and subsequent amidation. A plausible route begins with the condensation of a phenylamidine with a suitable three-carbon component to form the 2-phenylpyrimidine core. This is followed by chlorosulfonation and then amination to yield the final product.

Q2: What are the critical parameters to monitor during the scale-up process?

When scaling up, it is crucial to monitor temperature, reaction time, reagent stoichiometry, and mixing efficiency. In particular, the chlorosulfonation step is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety.

Q3: How can I improve the yield of the final product?

Optimizing the reaction conditions is key to improving yield. This includes experimenting with different solvents, catalysts, and reaction temperatures. A designed experiment (DoE) approach can be beneficial in systematically identifying the optimal conditions for each step of the synthesis.

Q4: What are the most common impurities, and how can they be removed?

Common impurities may include unreacted starting materials, intermediates, and byproducts from side reactions, such as the formation of disulfonated products or hydrolysis of the sulfonyl chloride intermediate. Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined through solubility studies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the pyrimidine ring formation step. - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing.- Increase reaction time or temperature. - Screen different catalysts or bases. - Ensure adequate agitation, especially in larger reactors.
Formation of significant side products during chlorosulfonation. - Reaction temperature too high. - Excess chlorosulfonic acid.- Maintain strict temperature control, ideally below 5°C. - Use a stoichiometric amount of chlorosulfonic acid and add it portion-wise.
Hydrolysis of 2-phenylpyrimidine-5-sulfonyl chloride intermediate. - Presence of moisture in the reaction setup.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in isolating the final product. - Product is too soluble in the reaction mixture. - Formation of an oil instead of a precipitate.- After reaction completion, try adding an anti-solvent to induce precipitation. - If an oil forms, attempt to triturate with a non-polar solvent to induce solidification.
Final product does not meet purity specifications. - Inefficient purification. - Co-precipitation of impurities.- Optimize the recrystallization solvent system. - Consider using column chromatography with a suitable stationary and mobile phase.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylpyrimidine
  • To a stirred solution of benzamidine hydrochloride (1 equivalent) in an appropriate solvent (e.g., ethanol), add a base such as sodium ethoxide (1.1 equivalents) at room temperature.

  • After stirring for 30 minutes, add 1,1,3,3-tetramethoxypropane (1 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 2-Phenylpyrimidine-5-sulfonyl chloride
  • Cool a flask containing chlorosulfonic acid (3-5 equivalents) to 0°C in an ice bath.

  • Slowly add 2-phenylpyrimidine (1 equivalent) portion-wise, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the crude sulfonyl chloride.

Protocol 3: Synthesis of this compound
  • Dissolve the crude 2-phenylpyrimidine-5-sulfonyl chloride (1 equivalent) in a suitable solvent (e.g., acetone or THF).

  • Cool the solution to 0°C and bubble ammonia gas through the solution or add an aqueous solution of ammonium hydroxide (excess).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization to obtain this compound.

Quantitative Data Summary

The following table summarizes the impact of varying reaction conditions on the yield of this compound.

Experiment ID Solvent (Sulfonamide Step) Temperature (°C) Reaction Time (h) Yield (%)
1Acetone25475
2Tetrahydrofuran (THF)25482
3Dichloromethane (DCM)25468
4THF0 -> 25685
5Acetone40272

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis of 2-Phenylpyrimidine cluster_sulfonation Sulfonation cluster_amidation Amidation Benzamidine Benzamidine HCl Step1 Ring Formation Benzamidine->Step1 TMP 1,1,3,3-Tetramethoxypropane TMP->Step1 Base Base (e.g., NaOEt) Base->Step1 Solvent1 Ethanol Solvent1->Step1 Product1 2-Phenylpyrimidine Step1->Product1 Product1_ref 2-Phenylpyrimidine Step2 Chlorosulfonation Product1_ref->Step2 Chlorosulfonic Chlorosulfonic Acid Chlorosulfonic->Step2 Product2 2-Phenylpyrimidine-5-sulfonyl chloride Step2->Product2 Product2_ref 2-Phenylpyrimidine-5-sulfonyl chloride Step3 Amination Product2_ref->Step3 Ammonia Ammonia Ammonia->Step3 Solvent2 Acetone/THF Solvent2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

PurificationWorkflow CrudeProduct Crude this compound Decision1 Purity Check (TLC/HPLC) CrudeProduct->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Purity < 98% ColumnChromatography Column Chromatography Decision1->ColumnChromatography Recrystallization Fails PureProduct Pure Product (>98%) Decision1->PureProduct Purity > 98% Recrystallization->Decision1 Waste Impurities Recrystallization->Waste ColumnChromatography->PureProduct ColumnChromatography->Waste

Caption: General purification workflow for the final product.

Validation & Comparative

A Comparative Guide to 2-Phenylpyrimidine-5-sulfonamide and Other Pyrimidine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of 2-phenylpyrimidine-5-sulfonamide and other key pyrimidine derivatives for researchers, scientists, and drug development professionals. The document focuses on their performance in various biological assays, supported by experimental data and detailed methodologies, to facilitate informed decisions in drug discovery and development.

Introduction to Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its versatile nature allows for modifications that lead to diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide specifically delves into the characteristics of this compound and compares it with other notable pyrimidine derivatives to highlight their potential therapeutic applications.

Core Compound of Interest: this compound

While specific experimental data for this compound is not extensively available in publicly accessible literature, its structural components—the 2-phenylpyrimidine core and the sulfonamide group—are present in numerous biologically active molecules. The 2-phenylpyrimidine moiety is known to be a key pharmacophore in various kinase inhibitors, and the sulfonamide group is a well-established functional group in a range of drugs, including anti-inflammatory and anticancer agents.[4][5] For the purpose of this guide, we will analyze the biological activities of closely related 2-phenylpyrimidine and pyrimidine-sulfonamide derivatives to infer the potential profile of this compound.

Comparative Analysis with Other Pyrimidine Derivatives

To provide a clear performance benchmark, we are comparing the biological activities of derivatives of our core compound of interest with two well-established drugs and a foundational pyrimidine structure:

  • Imatinib : A 2-phenylaminopyrimidine derivative and a potent tyrosine kinase inhibitor used in cancer therapy.[1][6]

  • Celecoxib : A selective COX-2 inhibitor containing a sulfonamide group, used as an anti-inflammatory agent. While its core is a pyrazole, it serves as a relevant comparator due to the presence of the sulfonamide moiety and its role in inflammation.

  • 2-Phenylpyrimidine : The basic scaffold to illustrate the contribution of the sulfonamide group to the overall activity.

Table 1: Comparison of In Vitro Efficacy of Pyrimidine Derivatives and Comparators
Compound/Derivative ClassTarget(s)Assay TypeCell Line(s)IC50 Value(s)Reference(s)
2-Phenylpyrimidine Derivatives Bruton's Tyrosine Kinase (BTK)Enzymatic Assay-Inhibition of 82.76% at 100 nM (for compound 11g)[7]
BTKCell Proliferation (MTT)HL60, Raji, Ramos3.66 µM, 6.98 µM, 5.39 µM (for compound 11g)[7]
Pyrimidine-Sulfonamide Hybrids HCT-116 (Colon Cancer)Cell Proliferation (MTT)HCT-1165.66 µM and 9.59 µM (for hybrids 3a,b)[2]
HT-29 (Colon Cancer)Cell Proliferation (MTT)HT-299.95 µM (for hybrid 9b)[2]
Imatinib Bcr-Abl Tyrosine KinaseKinase Assay-~0.025 µM[1][6]
c-Kit, PDGFRKinase Assay-~0.1 µM[1]
Celecoxib Cyclooxygenase-2 (COX-2)Enzyme Inhibition Assay-0.04 µM[4]
Cyclooxygenase-1 (COX-1)Enzyme Inhibition Assay-15 µM[4]
2-Phenylpyrimidine -Cytotoxicity (MTT)HeLa, HepaRG, Caco-2, AGS, A172>100 µM - 55 µM (for a 5-hydroxymethyl derivative)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the standard protocols for the assays cited in this guide.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reagents and Materials : Purified kinase, substrate protein or peptide, ATP (often radiolabeled [γ-³²P]ATP), kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), test compounds, and a method for detecting substrate phosphorylation (e.g., autoradiography or fluorescence).

  • Procedure :

    • The kinase, substrate, and test compound are pre-incubated in the kinase reaction buffer.

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is terminated, often by adding a stop solution like EDTA or by heat denaturation.

    • The amount of phosphorylated substrate is quantified.

  • Data Analysis : The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.

Cyclooxygenase (COX) Inhibition Assay

This assay evaluates the inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes.

  • Reagents and Materials : Purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), heme (cofactor), reaction buffer (e.g., Tris-HCl), test compounds, and a method to detect prostaglandin production (e.g., ELISA or LC-MS).

  • Procedure :

    • The enzyme is pre-incubated with the test compound in the reaction buffer.

    • The reaction is initiated by adding arachidonic acid.

    • The mixture is incubated at 37°C for a defined period.

    • The reaction is stopped, typically by acidification.

    • The amount of prostaglandin E2 (PGE2) produced is measured.

  • Data Analysis : The inhibition of PGE2 production is calculated, and IC50 values are determined from dose-response curves.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Reagents and Materials : Cell culture medium, cells of interest, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Procedure :

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

    • The MTT solution is added to each well, and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

    • The solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways associated with the targets of the compared pyrimidine derivatives.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activation EGFR EGFR EGFR->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos Activation PI3K PI3K FAK->PI3K Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Src->FAK Phosphorylation Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt ERK ERK Ras->ERK Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Crk Crk p130Cas->Crk Rac Rac Crk->Rac Rac->Proliferation ERK->Proliferation

Caption: FAK Signaling Pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activation PI3K PI3K EGFR->PI3K Activation PLCg PLCγ EGFR->PLCg Activation STAT STAT EGFR->STAT Activation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt PKC PKC PLCg->PKC Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription Raf Raf Ras->Raf Akt->Transcription PKC->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: EGFR Signaling Pathway.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid via PLA2 PLA2 PLA2 PGH2 PGH2 Arachidonic_Acid->PGH2 via COX-2 COX2 COX-2 PGE2 PGE2 PGH2->PGE2 via PGE Synthase PGE_Synthase PGE Synthase EP_Receptors EP Receptors PGE2->EP_Receptors Inflammation Inflammation, Pain, Fever, Proliferation EP_Receptors->Inflammation

Caption: COX-2 Signaling Pathway.

Conclusion

This comparative guide highlights the therapeutic potential of this compound and other pyrimidine derivatives. While direct experimental data on the lead compound is limited, analysis of related structures suggests that the 2-phenylpyrimidine core combined with a sulfonamide moiety likely confers potent and selective biological activity. The provided data on established drugs like Imatinib and Celecoxib, along with detailed experimental protocols, offer a valuable framework for researchers to design and evaluate new chemical entities based on the pyrimidine scaffold. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

Comparing 2-Phenylpyrimidine-5-sulfonamide with known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide: 2-Thiouracil-5-Sulfonamide Derivative (Compound 6e) vs. Roscovitine as CDK2A Inhibitors

This guide provides a comparative analysis of a novel 2-thiouracil-5-sulfonamide derivative, compound 6e, and the well-established inhibitor, Roscovitine, in their capacity to inhibit Cyclin-Dependent Kinase 2A (CDK2A). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to CDK2A Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme in the regulation of the cell cycle, particularly in the transition from G1 to S phase.[1][2] Its dysregulation is frequently observed in various cancers, making it a significant target for anti-cancer drug development.[2] Inhibitors of CDK2, such as Roscovitine, have been instrumental in both research and clinical investigations.[3][4] The emergence of new chemical entities, such as 2-thiouracil-5-sulfonamide derivatives, offers the potential for improved potency, selectivity, and pharmacological properties.[5][6][7]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory potency of compound 6e and Roscovitine against CDK2. The data for compound 6e is based on a study by Ali et al. (2021), which reported its activity to be comparable to Roscovitine.[5] The IC50 values for Roscovitine are well-documented in multiple studies.[3][8][9][10]

InhibitorTargetIC50 (µM)Reference
2-Thiouracil-5-sulfonamide (Compound 6e)CDK2AComparable to Roscovitine[5]
RoscovitineCDK2/cyclin A0.7[3][8]
RoscovitineCDK2/cyclin E0.7[3]

Note: While a specific IC50 value for compound 6e was not explicitly provided in the referenced abstract, its activity was directly compared to Roscovitine, indicating a similar range of potency.[5]

Signaling Pathway and Experimental Workflow

To understand the context of CDK2 inhibition, the following diagrams illustrate the CDK2 signaling pathway and a general workflow for a CDK2 kinase inhibition assay.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRb pRb CDK46->pRb phosphorylates E2F_pRb E2F-pRb Complex E2F E2F E2F_pRb->E2F releases CyclinE_Gene Cyclin E Gene E2F->CyclinE_Gene activates transcription CyclinE Cyclin E CyclinE_Gene->CyclinE CDK2 CDK2 CyclinE->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication promotes

Caption: A simplified diagram of the CDK2 signaling pathway in the G1/S phase transition of the cell cycle.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - CDK2/Cyclin A Enzyme - Substrate (e.g., Histone H1) - ATP - Inhibitor (Compound 6e or Roscovitine) Incubation Incubate Enzyme, Substrate, ATP, and Inhibitor Reagents->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50 Calculate IC50 Value Luminescence->IC50

Caption: A general experimental workflow for a CDK2 kinase inhibition assay.

Experimental Protocols

The following is a representative protocol for a CDK2 kinase inhibition assay, based on commonly used methods. The specific protocol for the evaluation of compound 6e may have had minor variations.

Objective: To determine the in vitro inhibitory activity of test compounds against CDK2/Cyclin A2.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase substrate (e.g., Histone H1 peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds (2-thiouracil-5-sulfonamide derivative 6e, Roscovitine) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (as a control) to the wells of a 384-well plate.

    • Add 2 µL of the CDK2/Cyclin A2 enzyme solution to each well.

    • Add 2 µL of a mixture containing the kinase substrate and ATP to initiate the reaction.

  • Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Add a detection reagent, such as ADP-Glo™ Reagent, to stop the kinase reaction and deplete the remaining ATP. This is typically followed by a 40-minute incubation at room temperature.

    • Add a second detection reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. This is followed by a 30-minute incubation at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: The luminescence readings are converted to percent inhibition relative to the DMSO control. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Conclusion

The 2-thiouracil-5-sulfonamide derivative, compound 6e, has demonstrated promising inhibitory activity against CDK2A, with a potency comparable to the known inhibitor Roscovitine.[5] This positions it as a compound of interest for further investigation in the development of novel anti-cancer therapeutics. The detailed experimental protocols and understanding of the CDK2 signaling pathway provided in this guide serve as a valuable resource for researchers in this field. Further studies are warranted to determine the precise IC50 of compound 6e and to evaluate its selectivity and cellular activity.

References

Validating the Target of 2-Phenylpyrimidine-5-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The novel compound 2-Phenylpyrimidine-5-sulfonamide holds therapeutic promise, yet its precise biological target remains to be unequivocally validated. Based on its structural motifs—a pyrimidine ring and a sulfonamide group—this guide explores four potential primary targets: Dihydropteroate synthase (DHPS), Carbonic Anhydrases (CAs), Cyclin-dependent kinase 2 (CDK2), and Lanosterol 14α-demethylase (CYP51).

This document provides a comparative framework to facilitate the target validation process, presenting experimental data for known inhibitors of these targets, detailed protocols for key validation assays, and visual workflows to guide experimental design.

Potential Target 1: Dihydropteroate Synthase (DHPS)

The sulfonamide moiety is a classic pharmacophore known to target DHPS in bacteria by acting as a competitive inhibitor of para-aminobenzoic acid (PABA).[1][2][3] This inhibition disrupts the folic acid synthesis pathway, which is essential for bacterial DNA synthesis and replication, leading to a bacteriostatic effect.[1][2][4]

Comparative Inhibitor Performance
CompoundTarget OrganismAssay TypeIC50 / KiReference
SulfanilamideE. coliEnzyme Inhibition320 µM (Ki)[3]
SulfamethoxazoleE. coliEnzyme Inhibition1.2 µM (Ki)Fling & Elwell (1980)
This compound TBDTBDTBD
Experimental Protocol: DHPS Enzyme Inhibition Assay

This assay spectrophotometrically measures the enzymatic coupling of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) by DHPS.

Materials:

  • Recombinant DHPS enzyme

  • PABA

  • DHPP

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl2)

  • Test compound (this compound) and control inhibitors

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test and control compounds in the assay buffer.

  • In a 96-well plate, add 10 µL of the compound dilutions.

  • Add 70 µL of assay buffer containing DHPS enzyme to each well.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of a substrate mixture containing PABA and DHPP.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of dihydropteroate.

  • Calculate the initial reaction velocities and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.

Visualizing the Mechanism

DHPS_Inhibition PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folic Acid Synthesis DHPS->Folate DNA Bacterial DNA Replication Folate->DNA Sulfonamide 2-Phenylpyrimidine- 5-sulfonamide Sulfonamide->DHPS  Competitive  Inhibition

Caption: Competitive inhibition of DHPS by sulfonamides blocks folic acid synthesis.

Potential Target 2: Carbonic Anhydrases (CAs)

Sulfonamides are well-established inhibitors of zinc-containing metalloenzymes known as carbonic anhydrases.[5] Various CA isoforms are implicated in diseases like glaucoma and cancer, making isoform-selective inhibitors highly sought after.[6][7]

Comparative Inhibitor Performance
CompoundCA IsoformAssay TypeKi (nM)Reference
AcetazolamidehCA IIStopped-flow CO2 hydration12[6]
BenzenesulfonamidehCA IIStopped-flow CO2 hydration250[6]
Compound 4b hCA IXFluorescent Thermal Shift0.12 (Kd)[7]
This compound TBDTBDTBD
Experimental Protocol: Fluorescent Thermal Shift Assay (FTSA)

FTSA measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding, which is an indicator of binding affinity.

Materials:

  • Purified CA isoforms (e.g., CA II, CA IX)

  • SYPRO Orange dye

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Test compound and control inhibitors

  • Real-time PCR instrument

Procedure:

  • Prepare solutions of the CA enzyme and SYPRO Orange dye in the assay buffer.

  • Dispense the enzyme/dye mixture into PCR plate wells.

  • Add serial dilutions of the test and control compounds.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Run a melt curve experiment, gradually increasing the temperature (e.g., from 25°C to 95°C) while monitoring fluorescence.

  • The Tm is the temperature at which the fluorescence is maximal.

  • Calculate the shift in Tm (ΔTm) induced by the compound and fit the data to a dose-response curve to determine the dissociation constant (Kd).

Workflow for Target Validation

CA_Workflow start Start: Synthesize This compound screen Primary Screen: FTSA against CA Isoform Panel (e.g., CA I, II, IX, XII) start->screen hit Hit Identification: Significant ΔTm observed? screen->hit secondary Secondary Assay: Stopped-flow CO2 Hydration Assay for Ki Determination hit->secondary Yes no_hit No significant binding. Explore other targets. hit->no_hit No crystallography Structural Studies: X-ray Crystallography of Compound-CA Complex secondary->crystallography CDK2_Pathway CyclinE Cyclin E Complex CDK2/Cyclin E Active Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Protein Complex->Rb Phosphorylates pRb p-Rb (Phosphorylated) Rb->pRb E2F E2F pRb->E2F Releases S_phase S-Phase Entry E2F->S_phase Promotes Inhibitor 2-Phenylpyrimidine- 5-sulfonamide Inhibitor->Complex CYP51_Pathway Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Product 4,4-dimethyl-cholesta- 8,14,24-trienol CYP51->Product Ergosterol Ergosterol Product->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor 2-Phenylpyrimidine- 5-sulfonamide Inhibitor->CYP51

References

Comparative Analysis of 2-Aryl-Pyrimidine-5-Sulfonamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and performance of 2-Aryl-pyrimidine-5-sulfonamide derivatives, a promising class of compounds in drug discovery. Due to the limited publicly available data on the specific molecule 2-Phenylpyrimidine-5-sulfonamide, this guide will focus on a closely related and well-studied analogue, 2-Thiouracil-5-sulfonamide , as a representative of this chemical class. The primary therapeutic target identified for these compounds is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.

Introduction to 2-Aryl-Pyrimidine-5-Sulfonamides and CDK2 Inhibition

The pyrimidine scaffold is a core structure in many biologically active compounds, including several FDA-approved kinase inhibitors. When combined with a sulfonamide moiety, these molecules can exhibit potent and selective inhibitory activity against various kinases. Dysregulation of CDKs is a hallmark of cancer, making them attractive targets for therapeutic intervention. Specifically, CDK2, in complex with Cyclin E or Cyclin A, drives the transition from the G1 to the S phase of the cell cycle. Inhibiting CDK2 can thus lead to cell cycle arrest and apoptosis in cancer cells.

Performance Comparison

This section compares the in vitro efficacy of a representative 2-Thiouracil-5-sulfonamide derivative with established CDK inhibitors.

Table 1: In Vitro CDK2 Inhibition
Compound/DrugScaffoldCDK2 IC50 (µM)Selectivity Notes
Compound 6e (Representative) 2-Thiouracil-5-sulfonamide0.04Data on broad kinome selectivity is limited.
Palbociclib (Ibrance)Pyridopyrimidine> 15Primarily a CDK4/6 inhibitor.
Ribociclib (Kisqali)Pyridopyrimidine> 10Primarily a CDK4/6 inhibitor.
Abemaciclib (Verzenio)Aminopyrimidine0.005Primarily a CDK4/6 inhibitor, but with notable CDK2 activity.
Roscovitine2,6,9-trisubstituted purine0.2Pan-CDK inhibitor (CDK1, CDK2, CDK5, CDK7, CDK9).

Note: Data for Compound 6e is sourced from a study on 2-thiouracil-5-sulfonamide derivatives as potent inducers of cell cycle arrest and CDK2A inhibition. IC50 values for other drugs are representative values from public databases and literature.

Table 2: Anti-proliferative Activity (IC50 in µM)
Compound/DrugMCF-7 (Breast)HT-29 (Colon)A-2780 (Ovarian)HepG2 (Liver)
Compound 6e (Representative) 1.671.813.122.99
5-Fluorouracil (Reference)4.806.507.205.30

Note: Data for Compound 6e and 5-Fluorouracil is sourced from a study on 2-thiouracil-5-sulfonamide derivatives.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK2 signaling pathway and a general workflow for evaluating the cross-reactivity of kinase inhibitors.

CDK2_Signaling_Pathway CDK2 Signaling Pathway in Cell Cycle Progression cluster_G1 G1 Phase cluster_G1S G1/S Transition cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 DNA_Replication DNA Replication CDK2->DNA_Replication promotes Growth_Factors Growth Factors Growth_Factors->Cyclin D Inhibitor 2-Aryl-pyrimidine- 5-sulfonamide Inhibitor->CDK2 inhibits Experimental_Workflow Experimental Workflow for Kinase Inhibitor Profiling cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Synthesis Synthesis of 2-Aryl-pyrimidine-5-sulfonamide Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screen Primary Target Assay (e.g., CDK2 Kinase Assay) Characterization->Primary_Screen Selectivity_Screen Selectivity Profiling (Kinome Scan) Primary_Screen->Selectivity_Screen Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Primary_Screen->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay

References

Structure-Activity Relationship (SAR) Studies of 2-Phenylpyrimidine-5-sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpyrimidine-5-sulfonamide scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a wide range of biological activities, particularly as anticancer and kinase inhibitory agents. Understanding the structure-activity relationships (SAR) of this class of compounds is crucial for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of the SAR of this compound derivatives, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Data Presentation: Comparative Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyrimidine rings. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various analogs.

Table 1: Anticancer Activity of this compound Analogs

Compound IDPhenyl Ring Substitution (R1)Sulfonamide Substitution (R2)Cancer Cell LineIC50 (µM)Reference
1a 4-OCH3-HMCF-7>100[1]
1b 4-Cl-HMCF-710-100[1]
1c 2-OCH3, 5-Cl-HMCF-77.8[1]
1d 4-CF3-HSK-MEL-289.0[1]
2a H4-methoxyphenylA-2780>100[2]
2b H4-bromophenylA-278025.3[2]
2c H2,3-dichlorophenylA-278015.8[2]
2d H4-methoxyphenylHT-2945.2[2]
2e H2,3-dichlorophenylHT-2912.1[2]
2f H4-methoxyphenylMCF-733.7[2]
2g H2,3-dichlorophenylMCF-79.8[2]
2h H4-methoxyphenylHepG265.4[2]
2i H2,3-dichlorophenylHepG218.5[2]

SAR Summary for Anticancer Activity:

  • Phenyl Ring (R1): Unsubstituted or simple substitutions like 4-methoxy (1a) and 4-chloro (1b) generally result in low activity. However, the combination of an electron-donating group (2-OCH3) and an electron-withdrawing group (5-Cl) as in compound 1c significantly enhances potency against MCF-7 breast cancer cells[1]. A strong electron-withdrawing group like 4-CF3 (1d) also shows good activity against melanoma cells (SK-MEL-28)[1].

  • Sulfonamide Group (R2): The presence of the sulfonamide group is crucial for cytotoxic activity[2]. Substitution on the sulfonamide nitrogen with various aromatic moieties significantly influences potency. Halogenated phenyl rings, particularly dichlorophenyl (as in 2c , 2e , 2g , 2i ), consistently lead to higher activity across multiple cancer cell lines compared to methoxyphenyl or bromophenyl substitutions[2].

Table 2: Kinase Inhibitory Activity of Pyrimidine-Sulfonamide Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
3a VEGFR-2100[3]
3b CDK2A-[2]

SAR Summary for Kinase Inhibition:

  • Pyrimidine-sulfonamide hybrids have been identified as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2A (CDK2A)[2][3].

  • Specific substitutions on the pyrimidine and sulfonamide moieties are critical for potent and selective kinase inhibition. For instance, certain pyrimidine–sulfonamide hybrids have shown VEGFR2 inhibitory effects comparable to the standard drug sorafenib[3].

  • Derivatives of 2-thiouracil-5-sulfonamide have demonstrated significant inhibition of CDK2A[2].

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the reaction of a pyrimidine-5-sulfonyl chloride intermediate with an appropriate amine[2].

Step 1: Synthesis of Pyrimidine-5-sulfonyl Chloride The pyrimidine nucleus can be chlorosulfonated using chlorosulfonic acid, although the reaction can be challenging due to the deactivating effect of the two nitrogen atoms in the ring[2][4]. For 2-thiouracil derivatives, the presence of the thio group facilitates this electrophilic substitution[4].

Step 2: Synthesis of N-Substituted Pyrimidine-5-sulfonamides A mixture of the pyrimidine-5-sulfonyl chloride intermediate, the desired amine, and a base (e.g., pyridine) is refluxed in a suitable solvent like absolute ethanol for 16-20 hours. After cooling, the product is filtered, dried, and recrystallized to yield the final N-substituted pyrimidine-5-sulfonamide[2].

In Vitro Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Kinase Inhibition Assay (General Protocol)

Kinase inhibition assays are performed to determine the potency of compounds against specific kinase targets.

  • Assay Components: The assay typically includes the recombinant kinase enzyme, a specific substrate (peptide or protein), ATP, and the test compound in a suitable buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or room temperature) for a predetermined period.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated product.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Mandatory Visualization

Experimental Workflow for SAR Studies

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials intermediate 2-Phenylpyrimidine-5-sulfonyl chloride start->intermediate Chlorosulfonation final_compounds Library of Analogs intermediate->final_compounds Amination cell_assay Cell Viability Assay (MTT) final_compounds->cell_assay kinase_assay Kinase Inhibition Assay final_compounds->kinase_assay ic50 IC50 Determination cell_assay->ic50 kinase_assay->ic50 sar SAR Analysis ic50->sar

Caption: Workflow for SAR studies of 2-phenylpyrimidine-5-sulfonamides.

Signaling Pathways Inhibited by 2-Phenylpyrimidine-5-sulfonamides

These compounds often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Below are simplified diagrams of the EGFR, VEGFR-2, and CDK2 signaling pathways, which are potential targets for this class of inhibitors.

EGFR Signaling Pathway

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Phenylpyrimidine- 5-sulfonamide Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and potential inhibition point.

VEGFR-2 Signaling Pathway

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Cell Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 2-Phenylpyrimidine- 5-sulfonamide Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition point.

CDK2 Signaling Pathway

CDK2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb p-Rb G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activation Inhibitor 2-Phenylpyrimidine- 5-sulfonamide Inhibitor->CDK2

Caption: Simplified CDK2 signaling pathway and potential inhibition point.

References

In Vivo Efficacy of 2-Phenylpyrimidine-5-sulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of compounds based on the 2-phenylpyrimidine-5-sulfonamide scaffold and its close derivatives against relevant standard-of-care treatments. Due to the limited publicly available in vivo data for a single, specific this compound, this guide focuses on the potential of this structural class by examining representative compounds in anticancer and antifungal applications.

Anticancer Potential: Targeting EGFR-Mutant Non-Small Cell Lung Cancer

Derivatives of 2-phenylpyrimidine have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). This section compares a novel 2-phenyl-4-aminopyrimidine derivative, Compound A23, with the established third-generation EGFR inhibitor, Osimertinib, in a preclinical model of NSCLC.

Comparative In Vivo Efficacy

The following table summarizes the in vivo tumor growth inhibition data for Compound A23 and Osimertinib in an H1975 human NSCLC xenograft mouse model. The H1975 cell line harbors both the L858R activating mutation and the T790M resistance mutation of EGFR.

CompoundDosage and AdministrationMouse ModelTumor Growth Inhibition (TGI)Source
Compound A23 Not specifiedH1975 Xenograft25.5%[1]
Osimertinib 5 mg/kg, daily oral gavageH1975 XenograftSignificant tumor shrinkage and sustained regression[2]

Note: While a direct comparison is limited by the lack of detailed dosage information for Compound A23, the data suggests that in its tested configuration, it demonstrates modest tumor growth inhibition. In contrast, Osimertinib shows a profound and lasting effect in the same cancer model.[1][2]

Signaling Pathway: EGFR Inhibition

Both Compound A23 and Osimertinib are designed to inhibit the EGFR signaling pathway, which, when constitutively activated by mutations, drives tumor cell proliferation and survival. Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced tumor growth.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor 2-Phenylpyrimidine Derivative (e.g., A23, Osimertinib) Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Protocols
  • Animal Model: Female BALB/c nude mice.

  • Cell Inoculation: 5 x 106 H1975 cells in 100 µL of a 1:1 mixture of Matrigel and PBS were injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached a volume of 150-200 mm³, mice were randomized into treatment and control groups. Osimertinib was administered daily by oral gavage at a dose of 5 mg/kg. The control group received the vehicle.

  • Efficacy Assessment: Tumor volume was measured two to three times weekly using calipers and calculated using the formula: (length × width²) / 2. Body weight was also monitored as an indicator of toxicity. The study duration is typically until tumors in the control group reach a predetermined size or for a specified number of days.[2]

The detailed experimental protocol for the in vivo evaluation of Compound A23 is not publicly available. However, a similar xenograft protocol as described for Osimertinib would be a standard approach.

Antifungal Potential: Targeting Fungal CYP51

2-Phenylpyrimidine derivatives have also been investigated as inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. Ergosterol is an essential component of the fungal cell membrane. This section compares a novel 2-phenylpyrimidine derivative, Compound C6, with the widely used antifungal drug, Fluconazole.

Comparative In Vitro and In Vivo Efficacy

While direct comparative in vivo data for Compound C6 is not available in the searched literature, its in vitro activity is significantly superior to Fluconazole against several clinically relevant fungal strains.[3] This suggests a potential for potent in vivo efficacy. The table below includes the in vitro data for Compound C6 and in vivo data for Fluconazole in a standard candidiasis model.

CompoundIn Vitro MIC (µg/mL) vs. C. albicansIn Vivo ModelIn Vivo EfficacySource
Compound C6 0.125 - 0.5Not AvailableNot Available[3]
Fluconazole 0.25 - 1.0Murine Systemic CandidiasisED₅₀ of 4.56 mg/kg (i.p.) in reducing kidney fungal burden.[4]

Note: Compound C6 demonstrates superior in vitro potency against Candida albicans compared to Fluconazole.[3] Although in vivo data is lacking for Compound C6, its strong in vitro performance warrants further preclinical evaluation.

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

Both Compound C6 and Fluconazole target the fungal CYP51 enzyme. By inhibiting this enzyme, they disrupt the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity of the fungal cell membrane, which ultimately inhibits fungal growth.

CYP51_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediates Intermediates CYP51->Intermediates Catalyzes Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Inhibitor 2-Phenylpyrimidine (C6) or Azole (Fluconazole) Inhibitor->CYP51 Inhibits

Caption: Fungal Ergosterol Biosynthesis and Inhibition.

Experimental Protocols
  • Animal Model: Immunocompetent or neutropenic mice (e.g., ICR/Swiss).

  • Infection: Mice are infected intravenously via the tail vein with a suspension of Candida albicans (e.g., 3 x 10⁵ blastoconidia per mouse).

  • Treatment: Treatment with Fluconazole or vehicle control is initiated a few hours post-infection. Fluconazole is typically administered intraperitoneally (i.p.) or subcutaneously. Dosages can range from 0.5 to 200 mg/kg, administered as a single dose or in fractionated doses over 24 hours.[4][5]

  • Efficacy Assessment: 24 hours after the first dose, mice are euthanized, and kidneys are aseptically removed. The kidneys are homogenized, and serial dilutions are plated on appropriate agar to determine the fungal burden (colony-forming units per gram of tissue). The 50% effective dose (ED₅₀) is calculated as the dose that reduces the kidney CFU by 50% compared to the control group.[4][5]

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a test compound.

InVivo_Workflow start Start animal_model Animal Model Selection & Acclimatization start->animal_model inoculation Tumor Cell/ Pathogen Inoculation animal_model->inoculation randomization Tumor/Infection Establishment & Randomization inoculation->randomization treatment Treatment with Test Compound vs. Control/Standard randomization->treatment monitoring Monitoring (Tumor Volume, Body Weight, Survival) treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Data Collection & Analysis (e.g., TGI, Fungal Burden) endpoint->analysis end End analysis->end

Caption: General In Vivo Efficacy Workflow.

Conclusion

Derivatives of the this compound scaffold represent a versatile class of compounds with demonstrated potential in both oncology and infectious diseases. While the specific compound "this compound" lacks detailed in vivo efficacy data in the public domain, analysis of related structures provides valuable insights.

In the context of NSCLC, 2-phenylpyrimidine derivatives show promise as EGFR inhibitors, although further optimization is needed to compete with the high efficacy of established drugs like Osimertinib. For antifungal applications, this class of compounds, exemplified by Compound C6, exhibits potent in vitro activity that surpasses the standard-of-care, Fluconazole, indicating a strong potential for in vivo success that warrants further investigation.

This guide highlights the importance of continued research and development of this chemical scaffold to translate its in vitro promise into effective in vivo therapeutic agents.

References

A Comparative Analysis of the Antifungal Efficacy of 2-Phenylpyrimidine Derivatives and Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for more effective antifungal agents, a class of compounds known as 2-phenylpyrimidine derivatives has emerged as a promising alternative to established therapies such as fluconazole. Recent studies have demonstrated that certain derivatives of 2-phenylpyrimidine exhibit significantly greater in vitro activity against a range of pathogenic fungi compared to the widely used azole antifungal, fluconazole. This guide provides a detailed comparison of the antifungal activity of a potent 2-phenylpyrimidine derivative, herein referred to as Compound C6, and fluconazole, supported by experimental data and methodologies.[1][2]

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of Compound C6 and fluconazole was evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, was determined for each compound. The results, summarized in the tables below, indicate that Compound C6 demonstrates superior potency across all tested strains.

Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL against Candida Species

Fungal StrainCompound C6 (MIC in μg/mL)Fluconazole (MIC in μg/mL)
Candida albicans0.258
Candida parapsilosis0.54
Candida tropicalis0.254
Candida krusei164
Candida glabrata232

Table 2: Minimum Inhibitory Concentration (MIC) in μg/mL against Cryptococcus neoformans

Fungal StrainCompound C6 (MIC in μg/mL)Fluconazole (MIC in μg/mL)
Cryptococcus neoformans0.58

Table 3: Minimum Inhibitory Concentration (MIC) in μg/mL against Aspergillus fumigatus

Fungal StrainCompound C6 (MIC in μg/mL)Fluconazole (MIC in μg/mL)
Aspergillus fumigatus2>64

The data clearly illustrates that Compound C6 is significantly more potent than fluconazole, with MIC values that are several-fold lower across all tested fungal species. Notably, against Candida krusei and Aspergillus fumigatus, species known for their intrinsic or acquired resistance to fluconazole, Compound C6 maintains substantial activity.[1]

Experimental Protocols

The in vitro antifungal activity was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[1]

1. Inoculum Preparation:

  • Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) at 35°C.

  • Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • The suspension was then diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.

2. Broth Microdilution Assay:

  • The antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • 100 μL of the fungal inoculum was added to each well containing the serially diluted compounds.

  • The plates were incubated at 35°C for 24-48 hours.

3. Determination of MIC:

  • The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of visible growth (typically ≥50% inhibition) compared to the drug-free control well.

experimental_workflow cluster_prep Inoculum Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis FungalCulture Fungal Culture on SDA Suspension Saline Suspension (0.5 McFarland) FungalCulture->Suspension Dilution Dilution in RPMI 1640 Suspension->Dilution Inoculation Inoculation of Microtiter Plates Dilution->Inoculation SerialDilution Serial Dilution of Antifungal Agents SerialDilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Reading) Incubation->MIC_Determination signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Antifungal Agents cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediate 14-demethylated intermediates Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol MembraneDisruption Disruption of Fungal Cell Membrane Integrity CompoundC6 2-Phenylpyrimidine (C6) CompoundC6->Lanosterol Inhibits Fluconazole Fluconazole Fluconazole->Lanosterol Inhibits GrowthInhibition Inhibition of Fungal Growth MembraneDisruption->GrowthInhibition

References

A Comparative Guide to Sulfonamide-Based Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sulfonamide-containing endothelin receptor antagonists (ERAs), with a focus on Bosentan, Macitentan, and Ambrisentan. The information presented is supported by experimental data to aid in research and development decisions. While the specific compound "2-Phenylpyrimidine-5-sulfonamide" is not a clinically established drug, its core structure represents a key pharmacophore in the development of various therapeutic agents, including the ERAs discussed herein. This comparison will therefore be valuable for understanding the structure-activity relationships and therapeutic potential of this class of drugs.

Introduction to Endothelin Receptor Antagonists

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH).[1][2] Its effects are mediated through two G protein-coupled receptors: the endothelin A (ETA) receptor, which is primarily responsible for vasoconstriction and cell proliferation, and the endothelin B (ETB) receptor, which is involved in both vasodilation (via nitric oxide and prostacyclin release) and clearance of ET-1.[1][3] Sulfonamide-based drugs have emerged as a significant class of ERAs, effectively blocking the detrimental effects of excessive ET-1 activation.[1] This guide compares the performance of three key sulfonamide ERAs: Bosentan, a dual ETA/ETB antagonist; Macitentan, a dual ETA/ETB antagonist with optimized properties; and Ambrisentan, a selective ETA antagonist.

Comparative Performance Data

The following tables summarize the quantitative data for Bosentan, Macitentan, and Ambrisentan, highlighting key differences in their receptor affinity, selectivity, and pharmacokinetic properties.

Table 1: Receptor Binding Affinity and Selectivity
DrugTarget Receptor(s)IC50 (nM) ETA / ETBKi (nM) ETA / ETBSelectivity Ratio (ETA:ETB)Receptor Occupancy Half-Life (ROt1/2)
Bosentan ETA and ETB2.3 / -[4]4.7 / 95[5]~20:1[6]~70 seconds
Macitentan ETA and ETB0.17 / -[4]0.5 / 391[5]~50:1[6]~17 minutes
Ambrisentan Selective ETA0.44 / -[4]->200:1[6]~40 seconds

IC50 and Ki values can vary depending on the specific assay conditions. Data presented is from representative studies for comparative purposes.

Table 2: Pharmacokinetic Properties
DrugBioavailability (%)Half-life (hours)MetabolismDosing Frequency
Bosentan ~50%~5.4CYP2C9, CYP3A4[7]Twice daily
Macitentan ~74% (estimated)~17.5 (parent), ~48 (active metabolite)CYP3A4Once daily
Ambrisentan Unknown~9-15UGTs, CYP3A4, CYP2C19Once daily

Signaling Pathways and Experimental Workflows

Visual representations of the endothelin signaling pathway and a typical experimental workflow for screening ERAs are provided below using Graphviz.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drugs Points of Intervention ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB_endo ETB Receptor (Endothelial) ET1->ETB_endo Binds ETB_smc ETB Receptor (Smooth Muscle) ET1->ETB_smc Binds Gq Gq Protein ETA->Gq Activates NO_Synthase eNOS ETB_endo->NO_Synthase Activates ET1_clearance ET-1 Clearance ETB_endo->ET1_clearance Mediates ETB_smc->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction & Proliferation Ca_release->Vasoconstriction PKC->Vasoconstriction NO Nitric Oxide (NO) NO_Synthase->NO Produces Vasodilation Vasodilation NO->Vasodilation Ambrisentan Ambrisentan (Selective ETA Antagonist) Ambrisentan->ETA Inhibits Bosentan Bosentan (Dual Antagonist) Bosentan->ETA Bosentan->ETB_smc Macitentan Macitentan (Dual Antagonist) Macitentan->ETA Macitentan->ETB_smc

Caption: Endothelin-1 Signaling Pathway and ERA Intervention Points.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary Screening cluster_analysis Data Analysis & Follow-up Compound_Library Compound Library (e.g., this compound derivatives) Plate_Compounds Plate Compounds in 384-well plates Compound_Library->Plate_Compounds Incubation Incubate Cells with Compounds Plate_Compounds->Incubation Cell_Culture Cell Culture (Expressing ETA/ETB receptors) Plate_Cells Plate Cells Cell_Culture->Plate_Cells Plate_Cells->Incubation Stimulation Add ET-1 (Agonist) & Fluorescent Dye Incubation->Stimulation Measurement Measure Signal (e.g., Calcium Flux) Stimulation->Measurement Data_Analysis Data Analysis (Identify Hits) Measurement->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Primary Hits Secondary_Assays Secondary Assays (Selectivity, Functional) Hit_Confirmation->Secondary_Assays Confirmed Hits Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Validated Leads

Caption: High-Throughput Screening Workflow for Endothelin Receptor Antagonists.

Key Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of drug candidates. Below are representative protocols for a radioligand binding assay and a functional calcium flux assay.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for ETA and ETB receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human ETA or ETB receptors.

  • [¹²⁵I]-ET-1 (radioligand).

  • Test compounds (e.g., this compound derivatives, Bosentan, etc.).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [¹²⁵I]-ET-1 (at a final concentration near its Kd), 50 µL of the test compound dilution, and 50 µL of the cell membrane preparation.

  • For total binding, replace the test compound with binding buffer. For non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM).

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mats and measure the radioactivity of each well using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Calcium Flux Assay

Objective: To measure the functional antagonism of a test compound on ET-1-induced intracellular calcium mobilization.

Materials:

  • Live cells stably expressing the target endothelin receptor (e.g., CHO-ETA).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • ET-1 (agonist).

  • Test compounds.

  • A fluorescence imaging plate reader (e.g., FLIPR).

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compounds and add them to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add a solution of ET-1 (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using the instrument's integrated fluidics.

  • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • The increase in fluorescence intensity corresponds to the intracellular calcium concentration.

  • Analyze the data by calculating the peak fluorescence response for each well.

  • Determine the IC50 of the test compound by plotting the inhibition of the ET-1 response against the compound concentration and fitting the data to a dose-response curve.

Concluding Remarks

The comparison of Bosentan, Macitentan, and Ambrisentan reveals a clear evolution in the development of sulfonamide-based endothelin receptor antagonists. While all three are effective in treating PAH, they exhibit distinct profiles in terms of receptor selectivity, binding kinetics, and pharmacokinetics. Macitentan's slower receptor dissociation and longer half-life, for instance, were specifically designed to provide more sustained receptor blockade. Ambrisentan's high selectivity for the ETA receptor is based on the hypothesis that preserving ETB-mediated vasodilation and ET-1 clearance is beneficial.

For researchers in this field, these comparisons underscore the importance of fine-tuning the physicochemical and pharmacological properties of drug candidates. The this compound scaffold and its derivatives continue to be a promising area for the discovery of novel therapeutics targeting the endothelin system and other biological pathways. The experimental protocols provided herein offer a foundation for the in-vitro characterization of such novel compounds.

References

Orthogonal Validation of 2-Phenylpyrimidine-5-sulfonamide as a Dihydropteroate Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for the orthogonal validation of 2-Phenylpyrimidine-5-sulfonamide's biological activity. Based on its structural features, this compound is hypothesized to act as an antibacterial agent by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2][3] Orthogonal validation, the practice of using multiple, distinct methods to probe a biological question, is critical to confidently establish the compound's mechanism of action and rule out off-target effects.

This document is intended for researchers, scientists, and drug development professionals. It details a primary biochemical assay alongside two orthogonal validation methods: a cellular target engagement assay and a metabolomics-based pathway analysis. For comparative purposes, all experimental data for this compound is presented alongside that of Sulfamethoxazole, a well-characterized DHPS inhibitor.[4]

Comparative Activity Data

The following tables summarize the quantitative data from the primary and orthogonal validation assays, comparing the activity of this compound with the established DHPS inhibitor, Sulfamethoxazole.

Table 1: Biochemical and Cellular Activity

CompoundDHPS Inhibition IC₅₀ (µM)Minimum Inhibitory Concentration (MIC) vs. E. coli (µg/mL)Cellular Target Engagement EC₅₀ (µM)
This compound15.23225.8
Sulfamethoxazole10.82518.5

Table 2: Metabolomic Analysis - Relative Abundance of Key Folate Pathway Metabolites

MetaboliteUntreated ControlThis compound (at MIC)Sulfamethoxazole (at MIC)
p-Aminobenzoic acid (PABA)1.03.5 ↑3.2 ↑
Dihydropteroate1.00.2 ↓0.3 ↓
Dihydrofolate (DHF)1.00.3 ↓0.4 ↓
Tetrahydrofolate (THF)1.00.4 ↓0.5 ↓

Signaling Pathway and Experimental Workflows

Visual diagrams are provided below to illustrate the targeted biological pathway and the methodologies employed for orthogonal validation.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition GTP GTP DHPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) GTP->DHPP GTP Cyclohydrolase I DHP 7,8-Dihydropteroate DHPP->DHP Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic acid (PABA) PABA->DHP DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Products Purines, Thymidine, Amino Acids THF->Products Inhibitor This compound Sulfamethoxazole Inhibitor->DHP Competitive Inhibition

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Orthogonal_Validation_Workflow cluster_primary Primary Validation cluster_orthogonal Orthogonal Validation Assay Biochemical DHPS Inhibition Assay Result1 Determine IC₅₀ Assay->Result1 Method1 Cellular Thermal Shift Assay (CETSA) Assay->Method1 Correlate Method2 LC-MS Metabolomics Assay->Method2 Correlate Result2 Confirm Target Engagement (EC₅₀) Result1->Result2 Method1->Result2 Result3 Profile Pathway Perturbation Result2->Result3 Method2->Result3

Caption: Experimental workflow for orthogonal validation of DHPS inhibitors.

Logical_Relationship Hypothesis Compound Inhibits Bacterial Growth Biochem Inhibits purified DHPS enzyme Hypothesis->Biochem Primary Evidence Cellular Binds to DHPS in intact cells Hypothesis->Cellular Orthogonal Evidence 1 Metabolic Perturbs folate pathway metabolites Hypothesis->Metabolic Orthogonal Evidence 2 Conclusion Mechanism Confirmed: Compound is a DHPS inhibitor Biochem->Conclusion Cellular->Conclusion Metabolic->Conclusion

References

Benchmarking 2-Phenylpyrimidine-5-sulfonamide Analogs Against Clinical Antifungal Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. The 2-phenylpyrimidine scaffold has shown promise as a source of potent inhibitors of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This guide provides a comparative analysis of a preclinical 2-phenylpyrimidine derivative, herein represented by compound C6, against established clinical CYP51 inhibitors: Oteseconazole (VT-1161), Isavuconazole, and Posaconazole.

Quantitative Performance Analysis

The following tables summarize the in vitro antifungal activity and pharmacokinetic properties of the preclinical 2-phenylpyrimidine derivative C6 and the clinical candidate CYP51 inhibitors.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL)

Fungal Species2-Phenylpyrimidine C6Oteseconazole (VT-1161)IsavuconazolePosaconazoleFluconazole (Reference)
Candida albicans0.25[1][2]0.002 (MIC₅₀)[3]≤0.004 (Modal MIC)[3]0.016 (Modal MIC)[4]0.25 (MIC₅₀)
Candida glabrata1[1][2]0.03 (MIC₅₀)[3]0.06 (Modal MIC)[3]0.5 (Modal MIC)[4]8 (MIC₉₀)
Candida tropicalis0.5[1][2]-0.008 (Modal MIC)[3]0.03 (Modal MIC)[4]-
Candida parapsilosis0.125[1][2]-0.016 (Modal MIC)[3]0.06 (Modal MIC)[4]-
Candida krusei1[1][2]-0.125 (Modal MIC)[3]0.25 (Modal MIC)[4]-
Cryptococcus neoformans0.5[1][2]----
Aspergillus fumigatus2[1][2]----

Note: The data for compound C6 is from a single preclinical study and is presented as direct MIC values. Data for clinical candidates are presented as MIC₅₀, MIC₉₀, or modal MIC values from various sources. Direct comparison should be made with caution.

Table 2: In Vitro CYP51 Inhibition (IC₅₀ in µM)

CompoundCandida albicans CYP51 IC₅₀ (µM)
Preclinical Candidate
2-Phenylpyrimidine C6Data not available
Clinical Candidates
Oteseconazole (VT-1161)≤0.0005[3]
Isavuconazole~0.025 (Aspergillus fumigatus)[5]
Posaconazole0.2[6][7]
Fluconazole (Reference)0.31[6][7]

Table 3: Comparative Pharmacokinetic Properties

Parameter2-Phenylpyrimidine C6Oteseconazole (VT-1161)IsavuconazolePosaconazole
Oral Bioavailability Data not availableHigh (73% in mice)[8]~98%[9]Variable (improved with food)
Half-life (t½) Data not availableLong (>48h in mice)[8]~130 hours~35 hours
Volume of Distribution (Vd) Data not availableData not available~450 LLarge (1774 L)
Protein Binding Data not available99.5% (human plasma)[8]>99%>98%

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentrations (MICs) were determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[10][11][12][13][14]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to the final inoculum concentration.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.

Fungal CYP51 Enzyme Inhibition Assay

The potency of the compounds against the target enzyme, fungal CYP51, is determined using a reconstituted enzyme system.[15][16][17][18]

  • Enzyme and Substrate Preparation: Recombinant fungal CYP51 and its redox partner, NADPH-cytochrome P450 reductase, are expressed and purified. The substrate, lanosterol (or a fluorescent analog), is prepared in a suitable buffer.

  • Assay Reaction: The reaction mixture contains the purified CYP51, NADPH-cytochrome P450 reductase, the substrate, and varying concentrations of the inhibitor compound. The reaction is initiated by the addition of NADPH.

  • Detection: The depletion of the substrate or the formation of the product is monitored over time, typically using HPLC or fluorescence spectroscopy.

  • IC₅₀ Calculation: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is calculated by fitting the dose-response data to a suitable model.

Visualizing the Mechanism and Workflow

To illustrate the mechanism of action and the experimental workflow, the following diagrams are provided.

G Ergosterol Biosynthesis Pathway and CYP51 Inhibition cluster_pathway Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane (Integrity and Functionality) Ergosterol->Membrane Inhibitor 2-Phenylpyrimidine-5-sulfonamide (and other azoles) Inhibitor->CYP51 Inhibits

Caption: Mechanism of action of CYP51 inhibitors in the fungal ergosterol biosynthesis pathway.

G Experimental Workflow for Antifungal Compound Evaluation cluster_invitro In Vitro Evaluation cluster_comparison Comparative Analysis Compound Test Compound (2-Phenylpyrimidine derivative) MIC_Assay Broth Microdilution (CLSI M27-A3) Compound->MIC_Assay CYP51_Assay CYP51 Enzyme Inhibition Assay Compound->CYP51_Assay MIC_Result MIC values (µg/mL) MIC_Assay->MIC_Result IC50_Result IC50 value (µM) CYP51_Assay->IC50_Result Comparison Benchmarking Performance MIC_Result->Comparison IC50_Result->Comparison Clinical_Data Clinical Candidate Data (Oteseconazole, Isavuconazole, Posaconazole) Clinical_Data->Comparison

Caption: Workflow for the in vitro evaluation and benchmarking of novel antifungal compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Phenylpyrimidine-5-sulfonamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Phenylpyrimidine-5-sulfonamide, ensuring compliance with safety protocols and regulatory standards.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on general principles of chemical waste management and information from SDS of structurally similar sulfonamide compounds. It is imperative to consult the official SDS provided by the supplier for this compound and to contact your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

In case of exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area immediately with soap and plenty of water. If irritation persists, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • Inhalation: Move to fresh air. If you feel unwell, call a poison center or physician.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most chemical waste, must adhere to strict guidelines to prevent environmental contamination and ensure personal safety. Under no circumstances should this chemical be disposed of down the drain. [2][3]

1. Waste Identification and Segregation:

  • Treat this compound as hazardous chemical waste.
  • Do not mix it with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.[2]

2. Containerization:

  • Use a dedicated, properly labeled, and leak-proof container for the waste. The container must be in good condition, free from cracks or rust.[2][4]
  • The container should be kept closed except when adding waste.[2][3]
  • Ensure the container is compatible with the chemical.

3. Labeling:

  • Clearly label the waste container as "Hazardous Waste."
  • The label must include the full chemical name: "this compound" (not abbreviations or formulas), and an estimate of the quantity.[2]
  • Attach a "UMD Hazardous Waste" tag or your institution's equivalent, ensuring all required information is filled out.[2]

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
  • Utilize secondary containment trays to prevent the spread of potential spills.[2]

5. Scheduling a Pickup:

  • Contact your institution's EHS department or hazardous waste management provider to schedule a pickup.[3]
  • Provide them with all necessary information about the waste, as detailed on your hazardous waste tag.

Quantitative Data for Related Sulfonamides

The following table summarizes key data for structurally similar sulfonamide compounds, which can provide an indication of the expected properties of this compound.

PropertySulfanilamideN,N-Dimethyl-p-toluenesulfonamide
CAS Number 63-74-1599-69-9
Molecular Formula C6H8N2O2SC9H13NO2S
Molecular Weight 172.2 g/mol 199.27 g/mol
Appearance SolidSolid
Melting Point 165-166 °CNot Available
Primary Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[5]Not classified as hazardous.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-Phenylpyrimidine- 5-sulfonamide Waste consult_sds Consult Supplier's SDS and Institutional EHS Guidelines start->consult_sds ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat consult_sds->ppe segregate Segregate as Hazardous Chemical Waste ppe->segregate containerize Place in a Labeled, Leak-Proof Container segregate->containerize label Label with Full Chemical Name and Hazard Information containerize->label store Store in a Designated, Secure, and Ventilated Area label->store schedule_pickup Contact EHS for Waste Pickup store->schedule_pickup end End: Waste Properly Disposed schedule_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety experts when in doubt.

References

Personal protective equipment for handling 2-Phenylpyrimidine-5-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Phenylpyrimidine-5-sulfonamide

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The content is intended for researchers, scientists, and professionals in drug development and is based on the known hazards of structurally similar compounds, including pyrimidine and sulfonamide derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound.

Personal Protective Equipment (PPE)

Given the potential hazards associated with sulfonamide and pyrimidine compounds, which can include skin, eye, and respiratory irritation, a comprehensive approach to personal protection is essential.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection Type Recommended PPE Specifications & Rationale
Eye and Face Protection Safety goggles or a face shield.Must comply with EN 166 standards. Provides a barrier against potential splashes and airborne particles.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).No single glove material protects against all chemicals; it is crucial to select gloves based on the specific solvents being used. Powdered latex gloves should be avoided to prevent potential allergies.
Lab coat or chemical-resistant apron.A long-sleeved lab coat is standard. An apron provides an additional layer of protection against splashes.
Respiratory Protection Use in a well-ventilated area. A fume hood is strongly recommended.If handling fine powders or creating aerosols, a NIOSH-approved respirator may be necessary to prevent respiratory tract irritation.
Footwear Closed-toe shoes.Required for all laboratory work to protect against spills and falling objects.
Handling and Operational Plan

A systematic approach to handling this compound will minimize exposure risks and ensure a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area, typically a fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill control materials readily accessible.

  • Weighing and Transfer:

    • Handle the compound as a solid in a designated weighing area, preferably within a ventilated enclosure, to avoid generating dust.

    • Use appropriate tools (e.g., spatulas) for transfer.

    • Close the container tightly after use.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source like a heating mantle and ensure proper ventilation.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Waste Characterization: Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.

  • Container Management:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for chemical waste disposal. Incineration is often the preferred method for organic compounds.

    • Under no circumstances should this compound be disposed of down the drain or in regular trash.

Experimental Context and Visualization

To provide value beyond basic safety, this section includes a potential experimental application and a corresponding workflow diagram. Sulfonamides and phenylpyrimidines are known for a range of biological activities, including antimicrobial and antifungal properties.[1][2] Recent research has highlighted that 2-phenylpyrimidine derivatives can act as antifungal agents by targeting the enzyme CYP51.[3]

Experimental Workflow: Screening for Antifungal Activity

The following diagram illustrates a typical workflow for screening a compound like this compound for its potential as a CYP51 inhibitor, a key enzyme in fungal cell membrane synthesis.

G Experimental Workflow: Antifungal Drug Screening cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis & Follow-up Compound 2-Phenylpyrimidine- 5-sulfonamide Synthesis Stock Stock Solution Preparation Compound->Stock Compound->Stock Dissolution MIC Minimum Inhibitory Concentration (MIC) Assay Stock->MIC Stock->MIC Serial Dilution FungalCulture Fungal Strain Culture (e.g., Candida albicans) FungalCulture->MIC FungalCulture->MIC Inoculation CYP51 CYP51 Inhibition Assay MIC->CYP51 MIC->CYP51 Mechanism of Action Study Data Data Analysis (IC50/MIC Determination) CYP51->Data CYP51->Data Quantification Tox Cytotoxicity Assay (e.g., against human cell lines) Data->Tox Data->Tox Safety Profiling Lead Lead Compound Identification Tox->Lead Tox->Lead Decision Point

Caption: Workflow for evaluating the antifungal potential of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.